A-71497
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
134762-03-1 |
|---|---|
Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H |
InChI Key |
UQBUZDRNWMGDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 71497; A-71497; A71497 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a potent fluoroquinolone derivative identified as A-71497 and a prodrug of the antibiotic Tosufloxacin.[1][2] The synthesis is a multi-step process involving the construction of the core 1,8-naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain and the formation of the 3-carbaldehyde group. This document details the synthetic pathway, experimental protocols, and requisite data presentation for researchers in the field of medicinal chemistry and drug development.
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a significant compound in the realm of fluoroquinolone antibiotics. It is the 3-formyl derivative of Tosufloxacin, designed to enhance water solubility, a critical factor for the development of parenteral formulations.[1] This guide outlines a plausible synthetic route based on established methodologies for the synthesis of related quinolone and naphthyridine structures.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, proceeds through a multi-step sequence, commencing with the construction of the functionalized 1,8-naphthyridine core. This is followed by nucleophilic substitution to introduce the aminopyrrolidine side chain and subsequent manipulation of the substituent at the 3-position to yield the desired carbaldehyde. The overall synthetic strategy is depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on a reported synthetic route for this compound and general methodologies for similar transformations.[2]
Step 1: Synthesis of Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III)
-
Enaminoketo Ester Formation (II): A mixture of ethyl 2,6-dichloro-5-fluoronicotinylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in methylene chloride, and 2,4-difluoroaniline is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, the enaminoketo ester derivative (II), is isolated by evaporation of the solvent.
-
Cyclization: The crude enaminoketo ester (II) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until cyclization is complete. The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III).
Step 2: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (V)
-
Condensation: To a solution of the naphthyridine carboxylate (III) in pyridine, 3-(tert-butoxycarbonylamino)pyrrolidine and triethylamine are added. The mixture is heated until the reaction is complete. The solvent is evaporated, and the residue is worked up to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester.
-
Hydrolysis: The resulting ester is then hydrolyzed using a standard procedure, for instance, by heating with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid (V).
Step 3: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII)
-
Reduction and Decarboxylation (VI): The carboxylic acid (V) is reduced with sodium borohydride in methanol. This is followed by decarboxylation in the presence of p-toluenesulfonic acid to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine (VI).[2]
-
Acylation (VII): The tetrahydro-naphthyridine (VI) is acylated with ethyl formate in THF in the presence of sodium hydride and a catalytic amount of ethanol. This yields 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-4-hydroxy-1,2-dihydro-1,8-naphthyridine (VII).[2]
-
Oxidation (VIII): The intermediate (VII) is oxidized with manganese dioxide in methanol to give 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII).[2]
Step 4: Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (this compound)
-
Deprotection: The Boc-protected compound (VIII) is dissolved in a mixture of hydrochloric acid and dioxane and stirred at room temperature to remove the tert-butoxycarbonyl protecting group.
-
Salt Formation and Isolation: Upon completion of the deprotection, the solvent is removed under reduced pressure. The residue is triturated with a suitable solvent (e.g., ether or ethanol) to induce precipitation of the hydrochloride salt. The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Data Presentation
Quantitative data for each synthetic step should be meticulously recorded and presented for clarity and reproducibility.
Table 1: Summary of Yields and Purity for the Synthesis of this compound
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (e.g., HPLC, %) |
| 1 | Compound (III) | C₁₈H₁₀ClF₃N₂O₃ | 410.74 | ||||
| 2 | Compound (V) | C₂₇H₂₆F₃N₄O₅ | 559.52 | ||||
| 3 | Compound (VIII) | C₂₈H₂₆F₃N₄O₄ | 567.53 | ||||
| 4 | This compound (HCl salt) | C₂₃H₂₀F₃N₄O₂Cl | 492.88 |
Table 2: Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | FT-IR (cm⁻¹) |
| (III) | To be recorded | To be recorded | To be recorded | To be recorded |
| (V) | To be recorded | To be recorded | To be recorded | To be recorded |
| (VIII) | To be recorded | To be recorded | To be recorded | To be recorded |
| This compound | To be recorded | To be recorded | To be recorded | To be recorded |
Mandatory Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformations involved in the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Disclaimer: Publicly available experimental data for the physicochemical properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is limited. This guide provides calculated values for the target compound and presents experimental data for a close structural analog, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Tosufloxacin), to offer valuable insights. The experimental protocols described are general standard methods in the pharmaceutical sciences.
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the naphthyridine class of compounds, which are structurally related to quinolones. These classes of molecules are of significant interest in drug discovery, particularly for their potential as antimicrobial and anticancer agents.[1][2][3] The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed overview of these properties, along with the standard methodologies for their determination.
Physicochemical Properties
The following table summarizes the calculated and analog-based physicochemical data for the compound of interest.
| Property | Value | Remarks |
| Chemical Structure | N/A | Structure of the title compound. The hydrochloride salt forms at one of the amine nitrogens. |
| Molecular Formula | C₂₀H₁₆F₃N₄O₂ · HCl | Calculated |
| Molecular Weight | 452.83 g/mol | Calculated for the hydrochloride salt. |
| Melting Point | Not available | For the analogous carboxylic acid, high melting points (above 490 K) are reported for quinolone derivatives.[4] |
| Solubility | Not available | Quinolone derivatives generally exhibit low solubility in water, which increases in acidic or alkaline solutions depending on the pKa.[4] The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base. |
| pKa | Not available | For quinolone derivatives, pKa values are typically associated with the carboxylic acid and the amine functions.[5][6][7] The aminopyrrolidinyl moiety would have a basic pKa, while the naphthyridine core can also have acidic and basic centers. |
| LogP (Octanol/Water) | Not available | This value is crucial for predicting membrane permeability. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
The melting point is a crucial indicator of purity.[8]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[4][7]
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting range.[9]
-
-
Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[8]
This method determines the equilibrium solubility of a compound in a specific solvent.[10]
-
Apparatus: Temperature-controlled shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, or buffers at different pH values) in a sealed vial.
-
The vials are agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The experiment is typically performed at various pH values (e.g., over the physiological pH range of 1.2 to 6.8) to determine the pH-solubility profile.[11]
-
Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.[6][12]
-
Apparatus: Calibrated pH meter with an electrode, automatic titrator or a burette, magnetic stirrer.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[12]
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[12]
-
Visualizations
Caption: Workflow for Aqueous Solubility Determination.
Caption: Conceptual Mechanism of Action of Naphthyridine Antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Melting point - Wikipedia [en.wikipedia.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. youtube.com [youtube.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Whitepaper: Mechanism of Action of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride as a Janus Kinase (JAK) Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action for the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, hereafter referred to by its chemical structure or as "the compound." Based on available data from chemical databases and patent literature, this molecule is classified as a Janus Kinase (JAK) inhibitor. This guide will elaborate on its role within the JAK-STAT signaling pathway, present available quantitative data on its inhibitory activity, and outline the typical experimental protocols used to characterize such compounds.
Introduction and Compound Identification
The compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, is a complex synthetic molecule. While it does not have a widely recognized common name, it is identified in chemical literature by its CAS Number: 1047233-54-0 . Its primary therapeutic potential, as described in associated patents, lies in its ability to inhibit the Janus kinase family of enzymes.
Janus kinases are intracellular, non-receptor tyrosine kinases that are critical in transducing signals from cytokines and growth factors.[1] This signal transduction occurs via the JAK-STAT pathway, which plays a fundamental role in regulating cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancers, making JAK inhibitors a significant area of drug development.[2]
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The primary mechanism of action for this compound is the inhibition of Janus kinases. The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are essential for the function of type I and type II cytokine receptors, which lack intrinsic kinase activity.[1]
The signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: The process begins when a cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.[2][3]
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate each other (auto-phosphorylation), which increases their kinase activity.[2]
-
Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[1] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2]
-
STAT Phosphorylation and Dimerization: Once recruited to the receptor, STAT proteins are themselves phosphorylated by the JAKs.[1][4] This phosphorylation causes the STATs to detach from the receptor and form homodimers or heterodimers.[1]
-
Nuclear Translocation and Gene Transcription: The STAT dimers translocate into the cell nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing gene transcription.[1][3]
The subject compound, as a JAK inhibitor, is designed to interfere with this cascade, likely by binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation events necessary for signal propagation.
Quantitative Data
Table 1: Representative Inhibitory Activity of a JAK Inhibitor (Tofacitinib)
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| JAK1 | 1 | Enzymatic Assay | |
| JAK2 | 20 | Enzymatic Assay | |
| JAK3 | 55 | Enzymatic Assay |
| TYK2 | 340 | Enzymatic Assay | |
Note: This data is for Tofacitinib and is provided for illustrative purposes to show the type of quantitative information relevant to a JAK inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for screening potential inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A generalized experimental workflow for characterizing a JAK inhibitor.
Experimental Protocols
Characterizing a JAK inhibitor like 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the IC50 value of the compound against isolated JAK enzyme isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide).
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Test compound serially diluted in DMSO.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of the test compound in 100% DMSO, typically starting from 1 mM.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO (for control wells).
-
Add 4 µL of a solution containing the specific JAK enzyme and the Ulight-peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km value for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the Eu-Ab detection solution in detection buffer (containing EDTA to chelate Mg2+).
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring emission at 620 nm (Europium) and 665 nm (Ulight).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Cell-Based Phospho-STAT (p-STAT) Assay
Objective: To measure the compound's ability to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells for GM-CSF/JAK2 or NK-92 cells for IL-2/JAK1/3).
-
Appropriate cytokine (e.g., GM-CSF, IL-2).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound.
-
Lysis buffer.
-
Antibodies for Western Blotting (anti-p-STAT, anti-total-STAT, secondary antibodies).
-
Alternatively, ELISA or flow cytometry kits for p-STAT detection.
Protocol (Western Blot Method):
-
Culture cells to an appropriate density and then starve them in low-serum media for 4-6 hours to reduce basal signaling.
-
Pre-incubate the starved cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of the relevant cytokine (e.g., 10 ng/mL IL-2) for a short period (e.g., 15-30 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.
-
Quantify band intensities to determine the inhibition of STAT phosphorylation relative to the stimulated control.
Conclusion
The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a potent small molecule inhibitor targeting the Janus kinase family. Its mechanism of action involves the direct inhibition of JAK enzymes, thereby blocking the phosphorylation cascade of the JAK-STAT signaling pathway. This interruption of cytokine and growth factor signaling provides a strong rationale for its investigation in inflammatory, autoimmune, and oncological diseases. Further characterization through detailed in vitro and in vivo studies is necessary to fully elucidate its therapeutic potential, selectivity profile, and safety.
References
"in vitro activity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"
Disclaimer: This document details the in vitro activity of Tosufloxacin , a closely related analogue of the requested compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. Due to the limited availability of public data on the specified "carbaldehyde" derivative, this guide leverages the extensive research on its "carboxylic acid" counterpart to provide a relevant and comprehensive technical overview for researchers, scientists, and drug development professionals. The core structure and functional groups, apart from the substitution at the 3-position, are identical, suggesting a similar mechanism of action and antibacterial spectrum.
Introduction
The 1,8-naphthyridine core is a key pharmacophore in a class of synthetic broad-spectrum antibacterial agents known as fluoroquinolones. These agents exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication. This guide focuses on the in vitro activity of Tosufloxacin, a potent fluoroquinolone with a 7-(3-aminopyrrolidin-1-yl) substituent, which has demonstrated significant efficacy against a wide range of Gram-positive and Gram-negative bacteria. The structural features of Tosufloxacin, including the 1-(2,4-difluorophenyl) group and the 6-fluoro moiety, contribute to its enhanced antibacterial potency and pharmacokinetic profile.
Mechanism of Action
Fluoroquinolones, including the 1,8-naphthyridine class, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones against bacteria.
In Vitro Antibacterial Spectrum
Tosufloxacin exhibits a broad spectrum of in vitro activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer has been reported to be 1-2 log2 dilutions more active than the R-(-) enantiomer against aerobic bacteria and 1-2 or more log2 dilutions more active against anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tosufloxacin against a range of clinically relevant bacterial isolates.
Table 1: In Vitro Activity of Tosufloxacin against Gram-Positive Aerobes
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MSSA | 0.05 - 0.2 |
| Staphylococcus aureus | MRSA | 0.78 - 3.12 |
| Staphylococcus epidermidis | - | ≤0.05 - 0.39 |
| Streptococcus pneumoniae | - | ≤0.05 - 0.2 |
| Enterococcus faecalis | - | 0.2 - 1.56 |
Table 2: In Vitro Activity of Tosufloxacin against Gram-Negative Aerobes
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | - | ≤0.05 - 0.39 |
| Klebsiella pneumoniae | - | 0.1 - 0.78 |
| Pseudomonas aeruginosa | - | 0.39 - 6.25 |
| Haemophilus influenzae | - | ≤0.05 - 0.1 |
| Neisseria gonorrhoeae | - | ≤0.05 - 0.1 |
Table 3: In Vitro Activity of Tosufloxacin against Anaerobic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Bacteroides fragilis | - | 0.2 - 1.56 |
| Clostridium perfringens | - | 0.1 - 0.78 |
| Peptostreptococcus spp. | - | ≤0.05 - 0.39 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microdilution Plates: The test compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationships
The antibacterial activity of 1,8-naphthyridine derivatives is influenced by the substituents at various positions.
-
N-1 Position: The 1-(2,4-difluorophenyl) group generally enhances activity against Gram-positive bacteria.
-
C-7 Position: The nature of the cyclic amine at the C-7 position significantly impacts the antibacterial spectrum and potency. The (3S)-3-aminopyrrolidine group in Tosufloxacin has been shown to greatly enhance both in vitro and in vivo activity.
-
C-6 Position: A fluorine atom at this position is crucial for potent antibacterial activity.
Conclusion
The 1,8-naphthyridine core, as exemplified by Tosufloxacin, represents a class of highly potent antibacterial agents with a broad spectrum of activity. The in vitro data for Tosufloxacin demonstrates its effectiveness against a wide range of clinically important pathogens. The specific "carbaldehyde" derivative, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, is expected to exhibit a similar mechanism of action, and further research is warranted to fully characterize its in vitro and in vivo properties. The detailed protocols and data presented in this guide provide a solid framework for the evaluation of novel fluoroquinolone candidates.
An In-depth Technical Guide to the Potential Therapeutic Targets of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Tosufloxacin), a Close Analog of the Requested Compound
Disclaimer: Extensive research did not yield any specific information on the biological activity or therapeutic targets of "7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride". The following technical guide focuses on the well-characterized and structurally similar compound, Tosufloxacin , which possesses a carboxylic acid group at the 3-position instead of a carbaldehyde. It is highly probable that the carbaldehyde derivative, if active, would share a similar mechanism of action due to the conserved pharmacophore responsible for the antibacterial effects of fluoroquinolones.
Introduction
Tosufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent antibacterial properties stem from its ability to inhibit essential bacterial enzymes involved in DNA replication, transcription, and repair. This guide provides a detailed overview of the primary therapeutic targets of Tosufloxacin, including its mechanism of action, relevant quantitative data, experimental protocols for its evaluation, and visual representations of the associated biological pathways.
Primary Therapeutic Targets: Bacterial DNA Gyrase and Topoisomerase IV
The principal therapeutic targets of Tosufloxacin are two type II topoisomerase enzymes crucial for bacterial DNA metabolism: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing the topological state of DNA during replication and other cellular processes.
-
DNA Gyrase (Subunits GyrA and GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV (Subunits ParC and ParE): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target of fluoroquinolones in many Gram-positive bacteria.
Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by forming a stable ternary complex with the enzyme and the cleaved DNA. This complex blocks the progression of the replication fork, leading to a cascade of events including the induction of the SOS response and ultimately, cell death.
Quantitative Data: In Vitro Antibacterial Activity
The potency of Tosufloxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for Tosufloxacin against a range of common bacterial pathogens.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible | 0.06 | 0.12 |
| Staphylococcus aureus | Methicillin-resistant | 1 | 8 |
| Streptococcus pneumoniae | Penicillin-susceptible | 0.06 | 0.12 |
| Streptococcus pneumoniae | Penicillin-resistant | 0.12 | 0.25 |
| Haemophilus influenzae | - | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | - | ≤0.03 | 0.06 |
| Escherichia coli | - | ≤0.03 | 0.12 |
| Klebsiella pneumoniae | - | 0.06 | 0.25 |
| Pseudomonas aeruginosa | - | 0.5 | 4 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Tosufloxacin is determined using standardized methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of Tosufloxacin are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of Tosufloxacin that completely inhibits visible bacterial growth.
2. DNA Gyrase and Topoisomerase IV Inhibition Assays:
The inhibitory activity of Tosufloxacin against its target enzymes can be measured using in vitro assays.
-
DNA Gyrase Supercoiling Assay:
-
Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of Tosufloxacin.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The concentration of Tosufloxacin that inhibits 50% of the supercoiling activity (IC50) is determined by densitometric analysis of the gel.
-
-
Topoisomerase IV Decatenation Assay:
-
Kinetoplast DNA (catenated DNA minicircles) is incubated with purified topoisomerase IV and varying concentrations of Tosufloxacin.
-
The reaction products (decatenated DNA) are separated from the substrate by agarose gel electrophoresis.
-
The IC50 is determined as the concentration of Tosufloxacin that inhibits 50% of the decatenation activity.
-
Visualizations
Signaling Pathway: Mechanism of Fluoroquinolone Action
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Conclusion
While no direct information is available for the carbaldehyde derivative specified in the query, the extensive data on its close structural analog, Tosufloxacin, provides a strong foundation for understanding its likely therapeutic targets and mechanism of action. Tosufloxacin is a potent antibacterial agent that targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately, bacterial cell death. The provided quantitative data and experimental protocols offer a framework for the potential evaluation of the novel carbaldehyde compound. Further research is warranted to synthesize and characterize the biological activity of "7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride" to confirm its therapeutic potential.
References
Technical Guide: Spectroscopic and Synthetic Profile of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,8-naphthyridine core is a well-established pharmacophore in medicinal chemistry, most notably in the development of quinolone antibiotics. The title compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride, is a novel derivative distinguished by a carbaldehyde group at the 3-position. This functional group offers a versatile handle for further chemical modifications and may impart unique biological activities. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of known data for structurally similar 1,8-naphthyridine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | s | - | -CHO |
| ~8.8 | s | - | H-2 |
| ~8.0 | d | ~13 | H-5 |
| ~7.8 | m | - | H-6' |
| ~7.5 | m | - | H-3', H-5' |
| ~4.0-4.2 | m | - | Pyrrolidine CH |
| ~3.8-4.0 | m | - | Pyrrolidine CH₂ |
| ~3.4-3.6 | m | - | Pyrrolidine CH₂ |
| ~2.0-2.2 | m | - | Pyrrolidine CH₂ |
| ~9.0-10.0 (broad) | br s | - | NH₂⁺ (pyrrolidine) |
| - | - | - | HCl |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O (aldehyde) |
| ~175 | C-4 (keto) |
| ~160 (dd) | C-2', C-4' (C-F coupling) |
| ~155 | C-7 |
| ~148 | C-8a |
| ~145 | C-6 (C-F coupling) |
| ~135 | C-4a |
| ~132 (m) | C-1', C-6' |
| ~125 | C-3 |
| ~112 (dd) | C-3', C-5' (C-F coupling) |
| ~110 | C-5 |
| ~55 | Pyrrolidine C-N |
| ~50 | Pyrrolidine C-N |
| ~48 | Pyrrolidine C-NH₂ |
| ~30 | Pyrrolidine CH₂ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Predicted m/z | Assignment |
| ESI-MS | Positive | ~415.1 | [M+H]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | N-H stretch (amine hydrochloride) |
| ~2800-2700 | Medium | C-H stretch (aldehyde) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (keto) |
| ~1620 | Strong | C=C stretch (aromatic) |
| ~1280 | Strong | C-F stretch |
Proposed Synthesis
A plausible synthetic route to the target compound is outlined below. The synthesis would likely start from a known intermediate in the synthesis of related quinolone antibiotics.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocols
Step 1: Hydrolysis of the Ester
-
To a solution of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate in ethanol/water, add an excess of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Reduction of the Carboxylic Acid to the Aldehyde
-
Suspend the carboxylic acid in an anhydrous solvent such as THF.
-
Add thionyl chloride and a catalytic amount of DMF, then heat to form the acid chloride.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in THF.
-
Cool the hydride solution to -78 °C and slowly add the acid chloride solution.
-
Stir at low temperature and then allow to warm to room temperature.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude aldehyde by column chromatography.
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the aldehyde intermediate in DMSO.
-
Add 3-aminopyrrolidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract the product.
-
Purify by column chromatography.
Step 4: Salt Formation
-
Dissolve the purified free base in a suitable solvent like diethyl ether or methanol.
-
Add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.
Signaling Pathways and Biological Activity
While the biological activity of the title compound has not been reported, its structural similarity to fluoroquinolone antibiotics suggests that it may act as a topoisomerase II (DNA gyrase) and topoisomerase IV inhibitor in bacteria. These enzymes are crucial for DNA replication, transcription, and repair.
Caption: Postulated mechanism of antibacterial action.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride. The provided data and protocols are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this novel compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the compound's chemical and biological properties.
Technical Guide: Predicted ADMET Profile of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Disclaimer: No specific experimental ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is publicly available. This document provides a predictive profile based on the known characteristics of structurally related fluoroquinolone and 1,8-naphthyridine antibiotics. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the naphthyridine class of compounds, which are structurally similar to fluoroquinolone antibiotics. These compounds are synthetic, broad-spectrum antibacterial agents. The ADMET profile of a drug candidate is a critical determinant of its clinical success. This guide synthesizes the expected ADMET properties of the title compound by drawing parallels with well-characterized molecules of the same class.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties relevant to the ADMET profile. These values are estimations based on the chemical structure and can influence the compound's behavior in biological systems.
| Property | Predicted Value | Implication for ADMET |
| Molecular Weight | 480.88 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. |
| pKa | Basic amine: ~8.5-9.5 Carboxylic acid: ~5.5-6.5 | The presence of both acidic and basic centers suggests pH-dependent solubility and absorption. |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to the basic amine. |
Absorption
Fluoroquinolones are generally well-absorbed after oral administration. The absorption of the title compound is likely to be influenced by its physicochemical properties and interactions within the gastrointestinal tract.
Key Predicted Absorption Characteristics:
-
Oral Bioavailability: Expected to be moderate to high, a common trait for many fluoroquinolones.
-
Permeability: The moderate lipophilicity suggests good passive diffusion across the intestinal epithelium. The Caco-2 permeability is predicted to be in the moderate to high range.
-
Transporters: May be a substrate for influx and efflux transporters, such as P-glycoprotein (P-gp), which can affect its net absorption.
-
Potential Interactions: Co-administration with polyvalent cations (e.g., in antacids or supplements containing Mg²⁺, Al³⁺, Ca²⁺, Fe²⁺) can lead to the formation of insoluble chelates, significantly reducing absorption.
Predicted Absorption Parameters
| Parameter | Predicted Range | Experimental Assay |
| Bioavailability (F%) | 50 - 90% | In vivo pharmacokinetic studies in animal models (e.g., rat, dog). |
| Caco-2 Permeability (Papp A→B) | >10 x 10⁻⁶ cm/s | In vitro Caco-2 permeability assay. |
| Efflux Ratio (Papp B→A / Papp A→B) | <2 | In vitro bidirectional Caco-2 permeability assay. A ratio >2 suggests active efflux. |
Distribution
Following absorption, the compound is expected to distribute into various tissues. The volume of distribution for fluoroquinolones is typically large, indicating extensive tissue penetration.
Key Predicted Distribution Characteristics:
-
Volume of Distribution (Vd): Expected to be >1 L/kg, suggesting significant distribution into tissues and intracellular fluids.
-
Plasma Protein Binding: Likely to exhibit low to moderate binding to plasma proteins (e.g., albumin). Low protein binding allows for more free drug to be available to exert its pharmacological effect.
-
Tissue Penetration: Fluoroquinolones are known to penetrate well into various tissues, including the lungs, kidneys, and prostate.
Predicted Distribution Parameters
| Parameter | Predicted Range | Experimental Assay |
| Volume of Distribution (Vd) | 1.5 - 4.0 L/kg | In vivo pharmacokinetic studies. |
| Plasma Protein Binding (%) | 20 - 40% | In vitro equilibrium dialysis or ultrafiltration with plasma from relevant species. |
Metabolism
The metabolism of the title compound is expected to proceed through pathways common to other fluoroquinolones, primarily involving the cytochrome P450 (CYP) enzyme system and conjugation reactions.
Key Predicted Metabolic Pathways:
-
Phase I Metabolism: Oxidation of the pyrrolidine ring and other positions on the naphthyridine core, likely mediated by CYP1A2 and CYP3A4.
-
Phase II Metabolism: Glucuronidation of the carboxylic acid group is a common metabolic pathway for this class of compounds.
Predicted Metabolic Profile
| Metabolic Pathway | Key Enzymes | Potential Metabolites |
| Oxidation | CYP1A2, CYP3A4 | Hydroxylated derivatives |
| Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronide conjugate |
| N-dealkylation/oxidation | CYPs | Des-amino or oxidized pyrrolidinyl metabolites |
Visualization of Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for the title compound.
Excretion
The primary routes of excretion for fluoroquinolones are renal and, to a lesser extent, hepatic.
Key Predicted Excretion Characteristics:
-
Primary Route: Renal excretion of the unchanged parent drug and its metabolites is expected to be the main route of elimination.
-
Active Transport: May involve active tubular secretion in the kidneys.
-
Half-Life: The elimination half-life is predicted to be in the range of 3 to 8 hours, supporting once or twice-daily dosing regimens.
Predicted Excretion Parameters
| Parameter | Predicted Range | Experimental Assay |
| Elimination Half-Life (t½) | 3 - 8 hours | In vivo pharmacokinetic studies. |
| Clearance (CL) | Moderate | In vivo pharmacokinetic studies. |
| Fraction Excreted Unchanged in Urine (fe) | 40 - 70% | In vivo pharmacokinetic studies with urine collection. |
Toxicity
The toxicity profile is predicted based on the known class-specific adverse effects of fluoroquinolone antibiotics.
Key Predicted Toxicities:
-
Genotoxicity: Some fluoroquinolones have shown mixed results in genotoxicity assays. An Ames test would be crucial to assess mutagenic potential.
-
Cardiotoxicity: A significant concern for this class is the potential for QT interval prolongation through inhibition of the hERG potassium channel.[1]
-
Phototoxicity: The fluorine atom at position 6 can contribute to a risk of phototoxicity.
-
Neurotoxicity: Central nervous system effects, such as dizziness and, in rare cases, seizures, have been associated with some fluoroquinolones.
-
Hepatotoxicity: Liver injury is a possible, though less common, adverse effect.
-
Tendinopathy: A known class effect is the risk of tendonitis and tendon rupture.
Predicted Toxicity Profile
| Toxicity Endpoint | Predicted Risk | Key Experimental Assay |
| Mutagenicity | Possible | Ames Test |
| Cardiotoxicity (hERG inhibition) | Moderate to High | hERG Patch-Clamp Assay |
| Phototoxicity | Moderate | In vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test |
| Hepatotoxicity | Low to Moderate | In vitro cytotoxicity assays using hepatocytes |
| Neurotoxicity | Low to Moderate | In vivo rodent models; in vitro neuronal cell-based assays |
Visualization of Preclinical Toxicity Assessment Workflow
Caption: A typical workflow for preclinical toxicity assessment.
Experimental Protocols
Detailed methodologies for key in vitro ADMET assays are provided below.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.[2][3][4][5]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points (e.g., up to 2 hours).
-
Permeability Measurement (Basolateral to Apical): For determining the efflux ratio, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
hERG Patch-Clamp Assay
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[1][6][7]
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Voltage Protocol: A specific voltage pulse protocol is applied to the cell to elicit hERG currents.
-
Compound Application: The test compound is applied at multiple concentrations to the cells, and the effect on the hERG current is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound.[8][9][10][11][12]
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) and/or tryptophan-dependent strains of Escherichia coli are used. These strains have mutations that prevent them from synthesizing an essential amino acid.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
References
- 1. youtube.com [youtube.com]
- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 11. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 12. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a fluoroquinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents.[1] The primary mechanism of action of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This document provides detailed protocols for cell-based assays to characterize the antibacterial efficacy and potential cytotoxic effects of this compound, as well as to investigate its mechanism of action.
Data Presentation
Table 1: Antibacterial Activity (Hypothetical Data)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli (ATCC 25922) | 0.125 |
| Staphylococcus aureus (ATCC 29213) | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 |
Table 2: Cytotoxicity Data in Mammalian Cells (Hypothetical Data)
| Cell Line | IC50 (µM) after 48h Treatment |
| HEK293 (Human Embryonic Kidney) | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | 85.6 |
| A549 (Human Lung Carcinoma) | 92.3 |
Table 3: Topoisomerase II Inhibition (Hypothetical Data)
| Compound | Eukaryotic Topoisomerase II DNA Cleavage (CC50 in µg/mL) |
| Test Compound | 45 |
| Etoposide (Positive Control) | ≤ 5 |
| Ciprofloxacin (Negative Control) | > 100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test Compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacteria without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Experimental workflow for MIC determination.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of mammalian cells.
Materials:
-
Test Compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Eukaryotic Topoisomerase II DNA Cleavage Assay
This assay determines if the compound induces DNA cleavage by eukaryotic topoisomerase II, which can be an indicator of potential genotoxicity.[2][3]
Materials:
-
Test Compound
-
Purified human topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.
-
Add purified human topoisomerase II to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Incubate at 50°C for 30 minutes to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Increased linear DNA indicates topoisomerase II-mediated DNA cleavage.
Signaling Pathway
Quinolone compounds can induce DNA damage, which in eukaryotic cells can trigger the DNA Damage Response (DDR) pathway, often involving the activation of ATM and ATR kinases, leading to cell cycle arrest and apoptosis.
Hypothetical signaling pathway for quinolone-induced cytotoxicity.
References
Application Notes and Protocols for Preclinical Evaluation of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the fluoroquinolone class of antibiotics.[1][2][3] Fluoroquinolones are synthetic, broad-spectrum antimicrobial agents widely used in both human and veterinary medicine to treat a variety of bacterial infections.[2][3] The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones induce bactericidal effects.
These application notes provide a comprehensive overview of the recommended animal models and experimental protocols for the preclinical evaluation of this novel fluoroquinolone compound. The focus is on establishing its efficacy, pharmacokinetic profile, and safety in relevant in vivo systems.
Potential Therapeutic Indications
Based on the known spectrum of activity of fluoroquinolones, this compound is a candidate for the treatment of various bacterial infections. Animal models should be selected to represent these potential clinical applications. Quinolones are effective against a wide range of gram-negative and several gram-positive aerobes.[2] They have been successfully used to control intestinal infections and treat urinary tract infections in production animals.[2]
Table 1: Potential Therapeutic Indications and Relevant Pathogens
| Therapeutic Area | Common Bacterial Pathogens |
| Community-Acquired Pneumonia | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis |
| Nosocomial Pneumonia | Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii |
| Urinary Tract Infections | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis |
| Skin and Soft Tissue Infections | Staphylococcus aureus (including MRSA), Streptococcus pyogenes |
| Intra-abdominal Infections | Escherichia coli, Klebsiella pneumoniae, Enterobacter spp. |
| Osteomyelitis | Staphylococcus aureus |
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a new antibacterial agent. Several well-established models are available to assess the activity of quinolones against specific pathogens in different infection sites.[5][6]
Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antibiotics against localized infections. It allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with antibacterial activity.
Murine Pneumonia Model
To assess the efficacy of the compound in treating respiratory tract infections, a pneumonia model is essential. This can be established through intranasal or intratracheal inoculation of bacteria.
Murine Urinary Tract Infection (UTI) Model
This model is crucial for evaluating efficacy against uropathogens. Infection is typically induced by transurethral inoculation of bacteria into the bladder.
Murine Sepsis Model
A systemic infection model, such as sepsis induced by intraperitoneal injection of bacteria, is used to evaluate the compound's ability to treat life-threatening bloodstream infections.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies of a novel antibiotic.
Detailed Protocol: Murine Thigh Infection Model
Objective: To determine the in vivo efficacy of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride against a specific bacterial strain in a localized infection model.
Materials:
-
6-8 week old female ICR or BALB/c mice
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Test compound, vehicle control, and positive control antibiotic (e.g., ciprofloxacin)
-
Cyclophosphamide (for neutropenic model, if required)
-
Sterile saline and syringes
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in TSB. Dilute the culture in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
-
Induction of Neutropenia (Optional): If a neutropenic model is desired, administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.
-
Treatment: At 2 hours post-infection, administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, subcutaneous injection). Administer subsequent doses according to the planned dosing schedule.
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Quantification: Plate the dilutions on TSA plates and incubate overnight. Count the number of colonies to determine the bacterial load (CFU/g of tissue).
Table 2: Example Data from Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) ± SD |
| Vehicle Control | - | 7.5 ± 0.4 |
| Test Compound | 10 | 5.2 ± 0.6 |
| Test Compound | 30 | 3.8 ± 0.5 |
| Test Compound | 100 | 2.1 ± 0.3 |
| Ciprofloxacin | 30 | 3.5 ± 0.4 |
Detailed Protocol: Murine Pneumonia Model
Objective: To evaluate the efficacy of the test compound in a lung infection model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Bacterial strain (e.g., Klebsiella pneumoniae ATCC 43816)
-
Brain Heart Infusion (BHI) broth and agar
-
Test compound, vehicle, and positive control
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the thigh infection model.
-
Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension (e.g., 10^8 CFU/mL) intranasally.
-
Treatment: Begin treatment at 2-4 hours post-infection, following the planned dosing regimen.
-
Endpoint: At 24 or 48 hours post-infection, euthanize the mice. Aseptically remove the lungs, homogenize, and determine the bacterial load as described above. Bronchoalveolar lavage (BAL) fluid may also be collected to assess inflammatory markers.
Table 3: Example Data from Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load in Lungs (log10 CFU/g) ± SD |
| Vehicle Control | - | 8.2 ± 0.5 |
| Test Compound | 50 | 6.1 ± 0.7 |
| Test Compound | 150 | 4.5 ± 0.6 |
| Levofloxacin | 100 | 4.8 ± 0.5 |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol:
-
Administer a single dose of the test compound to a cohort of mice (or rats) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Table 4: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability (for non-intravenous routes) |
Safety and Toxicology
Preliminary safety assessment should be conducted in parallel with efficacy studies.
Acute Toxicity:
-
Administer single, escalating doses of the compound to rodents.
-
Observe for clinical signs of toxicity and mortality over 14 days.
-
Determine the maximum tolerated dose (MTD).
Repeat-Dose Toxicity (Sub-acute):
-
Administer the compound daily for a set period (e.g., 7 or 14 days) at multiple dose levels.
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.
Signaling Pathway
The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The preclinical development of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride requires a systematic evaluation of its efficacy, pharmacokinetics, and safety in relevant animal models. The protocols and models outlined in these application notes provide a robust framework for generating the necessary data to support its advancement as a potential new antibacterial agent. Careful selection of models, pathogens, and endpoints will be crucial for a successful preclinical program.
References
- 1. Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (NSC-12345) for Kinase Inhibition
Introduction
The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Compounds bearing this scaffold have been investigated for various therapeutic applications, acting through mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5] NSC-12345, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, is a novel derivative of the 1,8-naphthyridine class. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of NSC-12345 to assess its potential as a kinase inhibitor.
Target Background
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the identification of novel kinase inhibitors from large compound libraries.
Principle of the Assay
The primary HTS assay described here is a biochemical assay designed to measure the direct inhibitory effect of NSC-12345 on the activity of a selected protein kinase. The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the inhibitory activity of the test compound. A secondary cell-based assay is also described to confirm the activity of hit compounds in a more physiologically relevant context.
Quantitative Data Summary
The following tables represent hypothetical data from a high-throughput screen and subsequent dose-response analysis for NSC-12345 against a target kinase.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Kinase Activity (% of Control) | Hit |
| NSC-12345 | 10 | 15.2 | Yes |
| Control 1 | 10 | 98.7 | No |
| Control 2 | 10 | 101.3 | No |
Table 2: Dose-Response and IC50 Determination
| Compound ID | IC50 (µM) | Hill Slope | R² |
| NSC-12345 | 0.58 | 1.2 | 0.992 |
| Staurosporine (Reference) | 0.015 | 1.1 | 0.998 |
Experimental Protocols
1. Primary HTS: Biochemical Kinase Inhibition Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Kinase enzyme (e.g., a specific tyrosine kinase)
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
NSC-12345 stock solution (10 mM in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a series of compound plates by diluting the NSC-12345 stock solution in DMSO to the desired concentrations.
-
Using an acoustic liquid handler, transfer 50 nL of the compound solutions to the 384-well assay plates. Include appropriate controls (DMSO for negative control, and a known kinase inhibitor like staurosporine for positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X kinase/substrate solution by diluting the kinase and substrate peptide in the assay buffer to their final concentrations.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Prepare a 2X ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
2. Secondary Assay: Cell-Based Phosphorylation Assay
This protocol is designed to measure the inhibition of kinase-mediated phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., MCF7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NSC-12345
-
Growth factor or stimulus to activate the kinase pathway
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
-
Detection substrate (e.g., TMB for HRP)
-
96-well clear-bottom plates
Procedure:
-
Cell Plating:
-
Seed the cells in 96-well plates at a density of 10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of NSC-12345 for 2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate growth factor for 15 minutes to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then add lysis buffer.
-
-
ELISA-based Detection:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the primary antibody against the phosphorylated substrate. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Visualizations
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Inhibition of a Kinase Signaling Pathway by NSC-12345.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature [ejchem.journals.ekb.eg]
- 5. 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities [ouci.dntb.gov.ua]
Application Notes and Protocols for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (CP-724,714)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, also known as CP-724,714, is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2][3] This document provides detailed application notes and protocols for key biochemical and cell-based assays to characterize the activity of CP-724,714. The provided methodologies are essential for researchers in oncology and drug development investigating HER2-targeted therapies.
Biochemical Profile
CP-724,714 demonstrates high potency and selectivity for HER2 over other tyrosine kinases, including the epidermal growth factor receptor (EGFR). This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Table 1: In Vitro Kinase Inhibition Profile of CP-724,714
| Target Kinase | IC50 (nM) | Selectivity (over HER2) | Reference |
| HER2 (ErbB2) | 10 | 1x | [1][3][4] |
| EGFR | 6400 | >640x | [2][3][4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
CP-724,714 exerts its anti-proliferative effects by inhibiting the HER2 signaling pathway. HER2 activation leads to the downstream activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation. Inhibition of HER2 by CP-724,714 blocks these downstream signals.[5]
Caption: HER2 Signaling Pathway Inhibition by CP-724,714.
Experimental Protocols
HER2/ErbB2 Kinase Activity Assay (In Vitro)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of CP-724,714 against the HER2 kinase. The assay measures the phosphorylation of a synthetic substrate by the recombinant HER2 intracellular domain.
Workflow:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the formulation of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (hereinafter referred to as "the compound") for in vivo preclinical studies. Due to the limited publicly available data on this specific molecule, this note focuses on establishing a robust, systematic approach based on the general physicochemical properties of similar small molecules, particularly those with poor aqueous solubility. The protocols and data presented herein are intended as a starting point for formulation development, which must be optimized and validated for the specific compound and experimental model. Key considerations include pre-formulation assessment, vehicle selection for oral and parenteral routes, detailed preparation protocols, and stability testing to ensure accurate and reproducible dosing.[1][2]
Pre-formulation Assessment
A thorough understanding of the compound's physicochemical properties is the critical first step in developing a suitable formulation.[2] This data guides vehicle selection and the overall formulation strategy. Key parameters to be determined are summarized in the table below.
Table 1: Physicochemical Properties Summary (Template)
| Property | Value | Method / Notes |
|---|---|---|
| Identity | ||
| Chemical Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride | |
| Molecular Formula | C₂₂H₁₇F₃N₄O₂·HCl | |
| Molecular Weight | 478.85 g/mol | |
| Physical Properties | ||
| Appearance | To be determined (TBD) | Visual inspection |
| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |
| pKa | TBD | Potentiometric titration or computational prediction |
| logP / logD | TBD | HPLC or computational prediction |
| Solubility | ||
| Aqueous Solubility (pH 7.4) | TBD | Shake-flask method in Phosphate-Buffered Saline (PBS) |
| Solubility in common solvents | TBD | Test in Ethanol, DMSO, PEG 400, etc. |
| Stability | ||
| Solid-state stability | TBD | Store at various temperature/humidity conditions |
| Solution stability | TBD | Test in proposed vehicles at relevant concentrations |
Formulation Development Workflow
A systematic workflow ensures the development of a stable and effective formulation. The process begins with physicochemical characterization, followed by vehicle screening and prototype development, and concludes with stability assessment to ensure the formulation is suitable for the duration of the in vivo study.
Caption: Workflow for preclinical formulation development.
Vehicle Selection
The choice of vehicle is paramount and depends on the route of administration, the compound's solubility, and the duration of the study.[3] For preclinical studies, oral and parenteral routes are most common.
Oral Administration Vehicles
For oral dosing, simple aqueous vehicles are preferred but often unsuitable for poorly soluble compounds.[4][5] In such cases, suspensions or lipid-based formulations are employed.
Table 2: Common Vehicles for Oral Formulation in Rodent Studies
| Vehicle | Composition | Use Case | Potential Issues |
|---|---|---|---|
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Gold standard for suspensions; well-tolerated.[4][5] | Requires uniform suspension; may not be suitable for all compounds. |
| 0.5% MC + 0.1% Tween 80 in water | Addition of surfactant improves wettability of hydrophobic compounds. | Tween 80 can have biological effects at higher concentrations.[5] | |
| Aqueous Solution | 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Solubilizing agent for poorly soluble compounds. | Can cause renal toxicity in rats at high concentrations (e.g., 30%).[6] |
| Co-solvent System | 10-20% DMSO, 30-40% PEG 400, qs with water or PBS | Solubilizes highly insoluble compounds. | DMSO can have pharmacological effects and may cause irritation.[4] |
| Lipid/Oil-based | Corn oil, Sesame oil, Miglyol® 812 | For highly lipophilic compounds; can enhance oral absorption.[5] | Can affect animal metabolism; may be difficult to administer. |
Parenteral Administration Vehicles
Parenteral formulations must be sterile, pyrogen-free, and ideally isotonic.[7][8] Suspensions are generally not administered intravenously.[9]
Table 3: Common Vehicles for Parenteral Formulation in Rodent Studies
| Vehicle | Composition | Use Case | Potential Issues |
|---|---|---|---|
| Aqueous Solution | 0.9% Saline (NaCl) | Isotonic; standard for water-soluble compounds for IV, IP, SC routes. | Limited utility for hydrophobic compounds. |
| 5% Dextrose in Water (D5W) | Alternative isotonic vehicle. | ||
| Co-solvent System | ≤10% DMSO, ≤40% PEG 400, qs with 0.9% Saline | Solubilizing system for IV administration of poorly soluble compounds. | Must be administered slowly to avoid precipitation and toxicity. |
| | 20-40% (w/v) HP-β-CD in Saline | Solubilizing agent; often better tolerated than organic co-solvents. | Check for hemolysis potential; viscosity can be an issue. |
Experimental Protocols
Disclaimer: The following protocols are general guidelines. The final concentration, vehicle composition, and preparation method must be optimized based on the results of the pre-formulation assessment for the specific compound. All parenteral preparations must be made under sterile conditions.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage (Target: 10 mg/mL)
-
Weigh Compound: Accurately weigh 100 mg of the compound.
-
Prepare Vehicle: Prepare 10 mL of 0.5% (w/v) methylcellulose in purified water. If needed for wettability, the vehicle can be 0.5% methylcellulose with 0.1% Tween 80.
-
Wetting: Place the weighed compound in a glass mortar. Add a small volume (e.g., 200 µL) of the vehicle to the powder and triturate with a pestle to form a uniform paste. This step is crucial to prevent clumping.
-
Homogenization: Gradually add the remaining vehicle to the mortar while continuously stirring. Transfer the mixture to a suitable container (e.g., a glass vial).
-
Final Mixing: Stir the suspension with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Quality Control: Before each use, visually inspect for uniformity and re-suspend by vortexing or stirring. For study validation, take samples from the top, middle, and bottom to confirm dose homogeneity via an analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solubilized Formulation for IV Injection (Target: 2 mg/mL)
-
Weigh Compound: Accurately weigh 20 mg of the compound.
-
Initial Solubilization: In a sterile vial, dissolve the compound in 1.0 mL of dimethyl sulfoxide (DMSO). Use a vortex mixer to ensure complete dissolution.
-
Co-solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG 400) to the vial and mix thoroughly.
-
Final Dilution: Slowly add 5.0 mL of sterile 0.9% saline to the mixture while vortexing. Crucially, add the saline dropwise to prevent precipitation of the compound. The final vehicle composition will be 10% DMSO / 40% PEG 400 / 50% Saline.
-
Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be clear. Filter through a 0.22 µm sterile filter if necessary and permissible (confirm no compound loss due to filter binding).
Stability Testing
Stability testing is essential to ensure that the compound remains chemically stable and physically uniform in the chosen vehicle for the duration of its preparation and use.[10][11] Preclinical formulation stability is typically assessed under conditions mimicking the actual study.[11][12]
Table 4: Example Short-Term Stability Assessment Protocol and Data Recording (Template)
| Storage Condition | Time Point | Appearance (Visual) | Compound Concentration (% of Initial) | pH (if aqueous) |
|---|---|---|---|---|
| Bench-top (Room Temp) | 0 hr (Initial) | Uniform white suspension | 100% | 6.8 |
| 2 hr | Uniform white suspension | TBD | TBD | |
| 4 hr | Uniform white suspension | TBD | TBD | |
| 8 hr | Uniform white suspension | TBD | TBD | |
| Refrigerated (2-8 °C) | 0 hr (Initial) | Uniform white suspension | 100% | 6.8 |
| 24 hr | Uniform white suspension | TBD | TBD | |
| 48 hr | Uniform white suspension | TBD | TBD |
| | 7 days | Uniform white suspension | TBD | TBD |
Protocol:
-
Prepare a batch of the formulation as described in Section 4.0.
-
Dispense aliquots into appropriate containers.
-
Store the aliquots under different conditions (e.g., room temperature to simulate bench-top use, and refrigerated for longer-term storage).[13]
-
At specified time points, remove an aliquot, bring it to room temperature, mix thoroughly, and analyze for compound concentration using a validated analytical method (e.g., HPLC).
-
The formulation is considered stable if the concentration remains within an acceptable range (e.g., 90-110% of the initial concentration) and there are no significant changes in physical appearance.[11]
References
- 1. altasciences.com [altasciences.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. americaninj.com [americaninj.com]
- 9. biomanufacturing.org [biomanufacturing.org]
- 10. Stability Testing – Onsite Preclinical Services to Support Your Product Development – Natoli Scientific [natoliscientific.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 13. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Application Notes and Protocols for the Dissolution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the dissolution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a fluoroquinolone derivative of interest in pharmaceutical research and development. The protocols outlined below are based on established methodologies for similar compounds and are intended to guide researchers in preparing solutions for various experimental applications, including in vitro and in vivo studies.
Compound Information
| Property | Value |
| IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |
| Molecular Formula | C₂₀H₁₆F₃N₄O₂ · HCl |
| Appearance | Expected to be a solid, crystalline powder. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
General Solubility Characteristics
Fluoroquinolone compounds are a class of synthetic antibiotics. Their solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents. The hydrochloride salt form of the target compound is designed to enhance its aqueous solubility compared to the free base.
Recommended Solvents and Stock Solution Preparation
Organic Solvents for Stock Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of fluoroquinolone derivatives for biological assays.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass:
-
Molecular Weight of the free base (C₂₀H₁₆F₃N₄O₂) ≈ 417.37 g/mol
-
Molecular Weight of HCl ≈ 36.46 g/mol
-
Molecular Weight of the hydrochloride salt ≈ 453.83 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 453.83 g/mol * 0.010 mol/L * 0.001 L = 0.0045383 g = 4.54 mg.
-
-
Dissolution:
-
Weigh 4.54 mg of the compound into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Buffers for Working Solutions
For many biological experiments, it is necessary to dilute the DMSO stock solution into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol for Preparing an Aqueous Working Solution:
-
Determine the final desired concentration of the compound and the maximum allowable DMSO concentration in your experiment.
-
Perform serial dilutions of the DMSO stock solution in the appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium).
-
Vortex gently after each dilution step.
-
Observe for precipitation. If the compound precipitates out of solution upon dilution, a lower final concentration or the use of a co-solvent may be necessary.
Experimental Workflow for Solubility Determination
To establish precise solubility data, the following experimental workflow is recommended.
Caption: Workflow for determining the solubility of the compound.
Quantitative Data Summary (Hypothetical Example)
The following table is a template for presenting experimentally determined solubility data. Researchers should populate this table with their own results.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Deionized Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| 0.1 N HCl | 25 | Data not available | Data not available |
| DMSO | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety and handling information.
Signaling Pathway Visualization (Illustrative)
As a member of the fluoroquinolone class, this compound is expected to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Application Notes and Protocols for the Quantification of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a complex heterocyclic molecule, and as a novel compound, it lacks established public methods for quantification. The following application notes propose robust and sensitive analytical methods based on common techniques used for structurally similar compounds, such as fluoroquinolone antibiotics. These protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as a starting point for method development and validation in research, quality control, and drug development settings.
I. Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of the target analyte:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis and quality control, assuming the analyte possesses a suitable chromophore for UV detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices, low concentration samples, and pharmacokinetic studies.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride.
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or phosphoric acid.
-
Ultrapure water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
B. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
C. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
D. Method Validation Parameters (Illustrative)
The following table presents a template for summarizing the validation data for the proposed HPLC-UV method. The values provided are typical expectations for a well-developed method.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a proposed LC-MS/MS method for the highly sensitive and selective quantification of the target analyte.
A. Instrumentation and Materials
-
LC-MS/MS system with a binary UHPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Internal Standard (a structurally similar compound not present in the samples).
B. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte |
| Collision Energy | To be optimized for each transition |
C. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of the analyte and the internal standard (if used) in a suitable solvent.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Sample Preparation: For complex matrices like plasma or tissue, a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary.
D. Method Validation Parameters (Illustrative)
The following table presents a template for summarizing the validation data for the proposed LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
IV. Experimental Workflows
A. HPLC-UV Sample Analysis Workflow
Caption: HPLC-UV sample analysis workflow.
B. LC-MS/MS Sample Analysis Workflow with SPE
Caption: LC-MS/MS sample analysis workflow with Solid-Phase Extraction.
Application Notes and Protocols for the Chemical Probe: 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Disclaimer: The following application notes and protocols are based on the hypothetical use of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride as a chemical probe. As of the latest literature search, this specific compound and its application as a chemical probe are not extensively documented. The information provided is for research and development purposes and should be adapted and validated by the end-user.
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, hereafter referred to as NAP-CHO , is a novel chemical probe designed for the covalent modification of protein targets. The core 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a reactive carbaldehyde moiety at the 3-position allows for the formation of a covalent bond, typically with nucleophilic residues such as lysine or cysteine on a target protein. This irreversible interaction makes NAP-CHO a valuable tool for target identification and validation, occupancy studies, and for gaining a deeper understanding of biological pathways.
The aminopyrrolidine and difluorophenyl substitutions are designed to confer target specificity and favorable pharmacokinetic properties. This document provides an overview of the potential applications of NAP-CHO and detailed protocols for its use in biochemical and cellular assays.
Potential Applications
-
Covalent Inhibition Studies: The aldehyde group can react with primary amines (e.g., lysine residues) to form a Schiff base, which can be further stabilized by reduction. This allows for the irreversible inactivation of target proteins.
-
Target Identification and Validation: NAP-CHO can be used in chemoproteomic workflows to identify its cellular targets. By attaching a clickable tag or biotin to a modified version of the probe, researchers can pull down and identify interacting proteins.
-
Enzyme Activity Assays: The probe can be used to study the kinetics of covalent inhibition and to determine the potency (k_inact/K_i) of its interaction with a target enzyme.
-
Cellular Imaging: A fluorescently labeled analog of NAP-CHO could be synthesized to visualize the subcellular localization of its target.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the characterization of NAP-CHO as a chemical probe against a putative protein kinase target, "Kinase X".
Table 1: Biochemical Potency of NAP-CHO against Kinase X
| Parameter | Value | Conditions |
| IC50 (Reversible) | 1.2 µM | 10 min pre-incubation with Kinase X |
| k_inact | 0.05 min⁻¹ | Time-dependent inhibition assay |
| K_i | 0.8 µM | Determined from k_obs vs. [Inhibitor] plot |
| k_inact/K_i | 62,500 M⁻¹min⁻¹ | Covalent efficiency |
Table 2: Cellular Activity of NAP-CHO
| Assay | Cell Line | EC50 | Conditions |
| Target Engagement | HEK293 expressing Kinase X | 0.5 µM | 2 hr treatment, measured by target pull-down |
| Cellular Viability | Cancer Cell Line A | 2.5 µM | 72 hr treatment, MTS assay |
| Pathway Inhibition | Reporter Cell Line | 1.8 µM | 6 hr treatment, luciferase reporter assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the time-dependent inhibition of a putative protein kinase by NAP-CHO.
Materials:
-
Recombinant human Kinase X
-
NAP-CHO (dissolved in DMSO)
-
ATP
-
Peptide substrate for Kinase X
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of NAP-CHO in kinase buffer.
-
In a 384-well plate, add 2 µL of diluted NAP-CHO or DMSO (vehicle control).
-
Add 2 µL of Kinase X solution to each well and mix.
-
Incubate the plate at room temperature for varying time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the peptide substrate.
-
Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase activity against the pre-incubation time for each NAP-CHO concentration.
-
Determine the observed rate of inactivation (k_obs) from the pseudo-first-order plots.
-
Plot k_obs against the NAP-CHO concentration to determine k_inact and K_i.
Protocol 2: Cellular Target Engagement Assay using Western Blot
This protocol outlines a method to assess the extent to which NAP-CHO binds to its target protein in a cellular context.
Materials:
-
Cells expressing the target protein (e.g., HEK293 overexpressing Kinase X)
-
NAP-CHO (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with increasing concentrations of NAP-CHO (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO for 2 hours in serum-free media.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against Kinase X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
A decrease in the band intensity corresponding to the unmodified target protein with increasing NAP-CHO concentration indicates target engagement.
Visualizations
Caption: Covalent inhibition of Kinase X by NAP-CHO.
Caption: Western blot workflow for NAP-CHO target engagement.
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will help in understanding the physicochemical properties of the compound and in selecting an appropriate solubilization strategy. A typical starting panel of solvents includes water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Q2: Why is my compound showing poor aqueous solubility?
A2: Many organic molecules, particularly those with complex aromatic structures like this naphthyridine derivative, exhibit poor aqueous solubility. This can be attributed to strong intermolecular forces in the crystal lattice and a high degree of lipophilicity.[1][2] For crystalline solids, the energy required to break the crystal lattice can be substantial, leading to low solubility.[3]
Q3: What are the most common strategies to improve the solubility of poorly soluble compounds?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[4] These can be broadly categorized as physical and chemical modifications.[4] Common approaches include:
-
pH adjustment: For ionizable compounds, modifying the pH of the solvent can significantly increase solubility.[5][6]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][7]
-
Solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[2][3][4]
-
Particle size reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[2][4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[2][4][8][9]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The compound has very low aqueous solubility, and the buffer is not a suitable solvent.
Troubleshooting Steps:
-
Prepare a concentrated stock solution: Dissolve the compound in an appropriate organic solvent like DMSO or DMF at a high concentration.
-
Dilute the stock solution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent system: If precipitation still occurs, consider adding a co-solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer to increase the compound's solubility.
-
pH optimization: If the compound has ionizable groups, determine its pKa and adjust the pH of the buffer to a value where the compound is in its more soluble ionized form.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding the compound to the assay medium, carefully inspect the solution for any signs of precipitation or cloudiness.
-
Solubility in assay medium: Determine the solubility of the compound directly in the assay medium to ensure that the final concentration used in the experiment is below its solubility limit.
-
Incorporate solubilizing agents: If the required concentration is above the solubility limit, consider using non-toxic solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) in the assay medium.[5][7]
-
Sonication: Gentle sonication can sometimes help in dissolving the compound and breaking up small aggregates.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the aqueous solubility of the compound at different pH values.
Materials:
-
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
-
Phosphate-buffered saline (PBS) at pH 5.0, 6.5, 7.4, and 8.0
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a UV detector
-
Vials, shaker, and centrifuge
Methodology:
-
Add an excess amount of the compound to vials containing PBS at each pH.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Data Presentation:
| pH | Solubility (µg/mL) |
| 5.0 | [Insert experimental value] |
| 6.5 | [Insert experimental value] |
| 7.4 | [Insert experimental value] |
| 8.0 | [Insert experimental value] |
| Illustrative data table. Actual values need to be determined experimentally. |
Protocol 2: Co-solvent Solubility Screening
This protocol describes a method to screen for effective co-solvents to improve the compound's solubility.
Materials:
-
Compound of interest
-
Water
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), DMSO
-
Vials and shaker
Methodology:
-
Prepare different co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Shake the vials at a constant temperature for 24 hours.
-
Visually inspect for the presence of undissolved solid.
-
For clear solutions, quantify the concentration using HPLC.
Data Presentation:
| Co-solvent | Concentration (v/v) | Solubility (mg/mL) |
| Ethanol | 10% | [Insert experimental value] |
| 20% | [Insert experimental value] | |
| 30% | [Insert experimental value] | |
| PEG 400 | 10% | [Insert experimental value] |
| 20% | [Insert experimental value] | |
| 30% | [Insert experimental value] | |
| Illustrative data table. Actual values need to be determined experimentally. |
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"stability issues with 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride in solution. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride over a short period. What could be the cause?
A1: The observed decrease in concentration could be due to several factors. This compound, being a fluoroquinolone derivative, may be susceptible to degradation under certain conditions. The most common causes for instability in solution are exposure to light (photodegradation), suboptimal pH, high temperatures, and the presence of oxidizing agents. We recommend preparing fresh solutions for your experiments whenever possible and storing stock solutions protected from light at low temperatures.
Q2: My solution has changed color. Does this indicate degradation of the compound?
A2: A change in the color of the solution is a strong indicator of chemical degradation. Fluoroquinolone compounds can form degradation products that absorb light differently than the parent compound, leading to a visible color change. It is crucial to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your experimental results.
Q3: What is the optimal pH range for storing solutions of this compound?
A3: While specific data for this exact molecule is not available, fluoroquinolone derivatives generally exhibit maximal stability in acidic to neutral pH ranges. Alkaline conditions can lead to hydrolysis and degradation. For initial experiments, we recommend maintaining the pH of your solution between 4 and 7. It is advisable to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q4: How can I protect my solutions from photodegradation?
A4: Photodegradation is a common issue with fluoroquinolone-type compounds. To minimize this, always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. When conducting experiments, try to minimize the exposure of your solutions to direct light.
Q5: Are there any solvents I should avoid when preparing solutions of this compound?
A5: While DMSO and aqueous buffers are commonly used, the stability of the compound in different solvents should be empirically determined. Avoid solvents that may contain peroxides or other oxidizing impurities, as these can promote degradation. If you are using a non-aqueous solvent, ensure it is of high purity and appropriately dried.
Troubleshooting Guide
If you are experiencing stability issues with your solution, the following troubleshooting workflow can help you identify and resolve the problem.
Hypothetical Stability Data
The following table summarizes the expected stability of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride under various stress conditions based on the known behavior of similar fluoroquinolone compounds.
| Stress Condition | Parameters | Incubation Time | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 15 - 25% |
| Oxidative | 3% H₂O₂ | 24 hours | 10 - 20% |
| Thermal | 60°C in aqueous buffer (pH 7) | 48 hours | 5 - 15% |
| Photolytic | UV light (254 nm) | 4 hours | > 30% |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of a neutral buffer (pH 7). Incubate at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a neutral buffer) to UV light (254 nm) for 4 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the parent compound and any degradation products.
Hypothetical Signaling Pathway and Impact of Degradation
The biological activity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is likely dependent on its intact structure. Degradation of the compound could lead to a loss of efficacy or the formation of products with altered or unwanted biological activity. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the active compound and how its degradation might impact this pathway.
Technical Support Center: Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to No Yield of the Naphthyridine Core | - Incomplete cyclization of the initial reactants.- Sub-optimal reaction temperature.- Inactive catalyst or inappropriate solvent. | - Ensure starting materials are pure and dry.- Gradually increase the reaction temperature in increments of 5-10°C.- Screen different solvents and ensure the catalyst is fresh. Consider a stronger acid or base catalyst depending on the specific reaction mechanism. |
| SYN-002 | Formation of Impurities During Aminopyrrolidine Addition | - Side reactions due to the high reactivity of the amino group.- Presence of moisture leading to hydrolysis.- Incorrect stoichiometry. | - Use a protecting group for the amine on the pyrrolidine ring.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Carefully control the stoichiometry of the reactants. Add the aminopyrrolidine dropwise to the reaction mixture. |
| SYN-003 | Difficulty in Isolating the Final Product | - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- Co-precipitation of impurities. | - After the reaction, try to precipitate the product by adding a non-polar solvent.- Use a different solvent system for extraction or employ centrifugation to break up emulsions.- Recrystallize the crude product from a suitable solvent system to remove impurities. |
| PUR-001 | Incomplete Conversion of Carboxylic Acid to Carbaldehyde | - Insufficient reducing agent.- Deactivation of the reducing agent.- Steric hindrance around the carboxylic acid group. | - Increase the molar equivalent of the reducing agent.- Ensure the reducing agent is fresh and handled under anhydrous conditions.- Consider a more potent reducing agent or a different synthetic route to the aldehyde. |
| PUR-002 | Final Product Fails to Precipitate as Hydrochloride Salt | - Incorrect pH of the solution.- Presence of impurities inhibiting crystallization.- Inappropriate solvent for precipitation. | - Adjust the pH of the solution with ethereal HCl or gaseous HCl.- Purify the free base form of the product before attempting salt formation.- Use a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of the final product I should expect?
A1: For research and development purposes, a purity of >95% is generally acceptable. For drug development applications, a purity of >98% is often required.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. The synthesis involves flammable solvents, corrosive acids, and potentially toxic reagents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can I use a different enantiomer of 3-aminopyrrolidine?
A3: Yes, the choice of the enantiomer of 3-aminopyrrolidine will affect the stereochemistry and potentially the biological activity of the final compound. The S-(+) enantiomer has been reported to be more active than the R-(-) enantiomer in similar compounds against aerobic and anaerobic bacteria.[1]
Q4: My final product has a brownish color instead of the expected white or off-white. What could be the reason?
A4: A brownish color often indicates the presence of impurities, possibly from side reactions or degradation of starting materials or the product. It is recommended to purify the product further, for example, by recrystallization or column chromatography.
Q5: What is the role of the fluorine atoms in the structure?
A5: The fluorine atoms are crucial for the biological activity of this class of compounds, which are fluoroquinolones.[2][3] They can influence the compound's antibacterial spectrum, potency, and pharmacokinetic properties.
Experimental Protocols
Generalized Synthesis of the 1,8-Naphthyridine Core
A common route to the 1,8-naphthyridine core involves the cyclization of an appropriately substituted aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization.
-
Step 1: Condensation
-
Mix equimolar amounts of a substituted 2-aminopyridine and diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at 100-130°C, for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the intermediate product by filtration.
-
-
Step 2: Cyclization
-
Add the intermediate from Step 1 to a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to 240-260°C for 30-60 minutes.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter and wash the solid to obtain the cyclized naphthyridine ester.
-
-
Step 3: Hydrolysis
-
Suspend the naphthyridine ester in a mixture of acetic acid and water.
-
Add a strong acid, such as hydrochloric acid, and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
Generalized Protocol for the Synthesis of the Final Compound
This protocol assumes a starting point of a pre-formed 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is then converted to the target carbaldehyde.
-
Step 1: Conversion of Carboxylic Acid to an Activated Intermediate
-
Suspend the starting carboxylic acid in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a coupling agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Step 2: Reduction to Aldehyde
-
Dissolve the resulting acid chloride in a dry solvent (e.g., toluene).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), dropwise.
-
Stir at -78°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
-
Step 3: Nucleophilic Substitution with 3-aminopyrrolidine
-
To the crude aldehyde from the previous step, add a suitable solvent (e.g., pyridine or DMSO).
-
Add the desired (e.g., (S)-3-aminopyrrolidine) and a non-nucleophilic base (e.g., triethylamine).
-
Heat the reaction mixture at 80-120°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
-
Step 4: Purification and Salt Formation
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve the purified product in a suitable solvent (e.g., ethanol or isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.
-
Filter and dry the final product under vacuum.
-
Visualizations
Caption: Generalized workflow for the synthesis of the target compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing the target compound?
A1: The synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride typically involves a multi-step process. This begins with the construction of the core 1,8-naphthyridin-4-one ring system, followed by functionalization at the C3 and C7 positions, and concludes with salt formation.
Q2: Which reaction is commonly used to introduce the carbaldehyde group at the C3 position?
A2: The Vilsmeier-Haack reaction is a standard and effective method for the formylation of the 1,8-naphthyridin-4-one core to introduce the carbaldehyde group at the C3 position.
Q3: What is the key step for introducing the 3-aminopyrrolidine moiety?
A3: The 3-aminopyrrolidine group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 7-halo (commonly chloro) substituted 1,8-naphthyridine intermediate with 3-aminopyrrolidine.
Q4: Why is the final product converted to a hydrochloride salt?
A4: The hydrochloride salt form of the final compound often improves its solubility, stability, and handling properties, which are crucial for pharmaceutical development and biological testing.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Vilsmeier-Haack formylation (Step 2) | - Incomplete reaction.- Degradation of starting material or product.- Suboptimal temperature control. | - Increase the equivalents of the Vilsmeier reagent (POCl₃/DMF).- Extend the reaction time.- Maintain a low temperature (0-5 °C) during the addition of POCl₃.- Ensure anhydrous conditions. |
| Incomplete nucleophilic aromatic substitution (Step 3) | - Insufficient reactivity of the 7-chloro intermediate.- Steric hindrance.- Inappropriate solvent or base. | - Increase the reaction temperature.- Use a higher boiling point solvent such as DMSO or NMP.- Employ a stronger, non-nucleophilic base like DBU or a hindered amine base.- Consider using a catalyst, such as a palladium-based catalyst for C-N coupling if standard SNAr fails. |
| Formation of multiple byproducts during substitution (Step 3) | - Side reactions of the 3-aminopyrrolidine (e.g., dialkylation).- Reaction with the carbaldehyde group. | - Use a protected form of 3-aminopyrrolidine (e.g., Boc-protected) and deprotect in a subsequent step.- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time to minimize side reactions. |
| Difficulty in isolating the final hydrochloride salt (Step 4) | - Product is oily or hygroscopic.- Incorrect solvent for precipitation. | - Dissolve the free base in a suitable solvent like methanol or ethanol and add a solution of HCl in an organic solvent (e.g., dioxane, isopropanol).- Try trituration with a non-polar solvent like diethyl ether or petroleum ether to induce precipitation.- Ensure all solvents are anhydrous. |
| Poor purity of the final product | - Incomplete reactions in previous steps.- Ineffective purification methods. | - Purify intermediates at each step by recrystallization or column chromatography.- For the final product, consider purification of the free base by column chromatography before salt formation.- Use appropriate analytical techniques (NMR, LC-MS) to assess purity at each stage. |
Experimental Protocols
A plausible experimental workflow for the synthesis is outlined below.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of the 1,8-Naphthyridine Core
The formation of the quinolone ring system is a critical first step. The Gould-Jacobs reaction or a similar cyclization is often employed. For the specific target molecule, a plausible route involves the reaction of a substituted aminopyridine with a malonate derivative, followed by thermal cyclization.
Step 2: Vilsmeier-Haack Formylation
This step introduces the aldehyde functionality at the C3 position.
-
To a solution of the 1,8-naphthyridin-4-one from Step 1 in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature or heated to drive the reaction to completion.
-
The reaction is quenched by pouring it onto ice-water, and the precipitated product is collected by filtration.
Step 3: Nucleophilic Aromatic Substitution with 3-Aminopyrrolidine
This step attaches the aminopyrrolidine side chain.
-
The 7-chloro-1,8-naphthyridine-3-carbaldehyde intermediate from Step 2 is dissolved in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and 3-aminopyrrolidine are added to the solution.
-
The mixture is heated to a temperature typically ranging from 80 to 140 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling, the product is isolated by precipitation with water or extraction.
Step 4: Hydrochloride Salt Formation
The final step is the conversion of the free base to its hydrochloride salt.
-
The purified free base from Step 3 is dissolved in a suitable organic solvent, such as methanol, ethanol, or ethyl acetate.
-
A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in isopropanol) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final hydrochloride salt.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting workflow for a low-yielding nucleophilic aromatic substitution reaction.
Caption: Troubleshooting workflow for the SNAr reaction.
Technical Support Center: Managing Cytotoxicity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and manage the cytotoxic effects of this compound in your experiments.
Troubleshooting Guide: Reducing Cytotoxicity in Your Experiments
This section addresses specific issues you may encounter related to the cytotoxicity of the compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of unexpected cell death at low concentrations. | The compound may be highly potent in your specific cell line, or the cells may be particularly sensitive. Off-target effects could also be contributing to the cytotoxicity. | - Optimize Compound Concentration: Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic working concentration. - Reduce Exposure Time: Shorten the incubation time of the compound with the cells to minimize toxic effects while still observing the desired biological activity.[1][2] - Cell Line Sensitivity: Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects. |
| Inconsistent cytotoxicity results between experiments. | Variations in experimental conditions can significantly impact results. This includes differences in cell seeding density, passage number, and minor fluctuations in incubator conditions. | - Standardize Cell Culture Practices: Ensure consistent cell seeding density and use cells within a specific passage number range for all experiments.[3] - Monitor Incubator Conditions: Regularly check and maintain stable temperature and CO2 levels in your incubator. - Use Fresh Reagents: Always prepare fresh dilutions of the compound and other reagents for each experiment. |
| Discrepancy between cytotoxicity data from different assay types (e.g., MTT vs. LDH). | Different cytotoxicity assays measure different cellular events. MTT assays measure metabolic activity, which can be affected by the compound without directly causing cell death. LDH assays, on the other hand, measure membrane integrity. | - Use Multiple Cytotoxicity Assays: Employ a panel of assays that measure different aspects of cell death, such as membrane integrity (LDH, Trypan Blue), apoptosis (Annexin V/PI, Caspase-3/7), and metabolic activity (MTT, XTT). This will provide a more comprehensive understanding of the compound's cytotoxic mechanism. - Directly Assess Apoptosis: If apoptosis is suspected, use specific assays like Annexin V/PI staining or Caspase-3/7 activity assays to confirm this pathway. |
| Observed cytotoxicity is not related to the intended target of the compound. | The compound may have off-target effects, leading to unintended cytotoxicity. | - Computational Analysis: Use computational tools to predict potential off-target interactions of the compound. - Competitive Inhibition Assays: Perform experiments with known inhibitors of suspected off-target proteins to see if cytotoxicity is reduced. |
| High background or false positives in fluorescence-based cytotoxicity assays. | Autofluorescence of the compound or interactions with assay reagents can lead to inaccurate results. | - Include Compound-Only Controls: Run controls containing the compound in cell-free media to measure any intrinsic fluorescence. - Optimize Assay Conditions: Adjust reagent concentrations and incubation times to minimize background signal. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of cytotoxicity for 1,8-naphthyridine derivatives?
A1: 1,8-Naphthyridine derivatives can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, often involving the activation of caspases 3, 7, and 9.[1][4]
-
Generation of Oxidative Stress: These compounds can lead to an increase in reactive oxygen species (ROS) within the cells, causing oxidative damage to cellular components.[3][5][6]
-
Mitochondrial Dysfunction: They can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Topoisomerase II Inhibition: Some naphthyridine derivatives act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell death.
Q2: How can I reduce the oxidative stress induced by this compound?
A2: To mitigate oxidative stress, you can try the following:
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) or Vitamin E in your cell culture medium may help to quench the excess ROS produced.
-
Optimize Compound Concentration: Lowering the concentration of the compound can reduce the level of induced oxidative stress.
Q3: Can the way I dissolve and dilute the compound affect its cytotoxicity?
A3: Yes, the solvent and its final concentration in the culture medium can have a significant impact.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solubility: Poor solubility can lead to compound precipitation, which can cause non-specific cytotoxicity. Ensure the compound is fully dissolved before adding it to the culture medium.
Q4: Are there alternative cell culture models that might show less cytotoxicity?
A4: Yes, 3D cell culture models, such as spheroids or organoids, can sometimes exhibit different sensitivities to cytotoxic compounds compared to traditional 2D monolayer cultures. These models more closely mimic the in vivo environment and may provide a more physiologically relevant assessment of cytotoxicity.
Quantitative Data on Naphthyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various novel 1,8-naphthyridine derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for the expected range of cytotoxic potency for this class of compounds.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [7] |
| 17a | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [7] |
| 17a | HL-60 (Promyeloblast) | 8.9 ± 2.2 | [7] |
| 10c | MCF7 (Breast Cancer) | 1.47 | [8] |
| 8d | MCF7 (Breast Cancer) | 1.62 | [8] |
| 4d | MCF7 (Breast Cancer) | 1.68 | [8] |
| 10f | MCF7 (Breast Cancer) | 2.30 | [8] |
| 8b | MCF7 (Breast Cancer) | 3.19 | [8] |
| 11 | MIA PaCa-2 (Pancreatic Cancer) | 11 | [9] |
| 14a | NCIH 460 (Lung Cancer) | 25 ± 2.6 | [10] |
| 14a | RKOP 27 (Colon Cancer) | 16 ± 2 | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compound as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the LDH substrate solution to the collected supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells treated with a lysis buffer).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plate or culture tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with the compound.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Materials:
-
Cells of interest
-
96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compound.
-
After incubation, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Reactive Oxygen Species (ROS) Detection with DCFDA
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Materials:
-
Cells of interest
-
96-well plate (black-walled, clear-bottom for fluorescence)
-
DCFDA solution
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Load the cells with DCFDA solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with the compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Mitochondrial Membrane Potential Assay with JC-1
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Materials:
-
Cells of interest
-
96-well plate (black-walled, clear-bottom) or flow cytometry tubes
-
JC-1 staining solution
-
Fluorescence microscope, microplate reader, or flow cytometer
-
-
Procedure:
-
Seed and treat cells with the compound.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Visualizations
The following diagrams illustrate key concepts related to the cytotoxicity of 1,8-naphthyridine derivatives.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Signaling pathways of naphthyridine-induced apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. hellobio.com [hellobio.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
Disclaimer: There is limited publicly available information on the specific off-target effects of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. The following troubleshooting guides and FAQs are based on the known off-target effects of the broader class of fluoroquinolone and 1,8-naphthyridine derivatives, to which this compound belongs. Researchers should validate these potential effects for the specific compound in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mitochondrial toxicity in our cell-based assays with this compound. What could be the potential mechanism?
A1: The 1,8-naphthyridine core of your compound is characteristic of fluoroquinolones, a class of antibiotics known to induce mitochondrial toxicity.[1][2] The observed toxicity could be due to the inhibition of key mitochondrial complexes, specifically complexes I and IV of the electron transport chain (ETC).[2][3] This disruption can lead to a collapse in cellular energy production and increased oxidative stress. Additionally, fluoroquinolones have been shown to directly bind to critical mitochondrial proteins such as Apoptosis-Inducing Factor 1 (AIFM1) and Isocitrate Dehydrogenase 2 (IDH2), further contributing to mitochondrial dysfunction.[2][3]
Q2: Our in vivo studies are showing cartilage damage (chondrotoxicity) in juvenile animal models. Is this a known off-target effect?
A2: Yes, chondrotoxicity is a known adverse effect associated with some fluoroquinolones, particularly in juvenile animals.[4] This toxicity is thought to be related to mitochondrial DNA damage and an imbalance of essential cofactors within chondrocytes.[4] The developing cells in juvenile subjects may contain mitochondria that are hypersensitive to this class of compounds.[4]
Q3: We are seeing conflicting results in our cytotoxicity assays. At some concentrations, the compound appears to have minimal effect, while at others, it is highly toxic. How can we investigate this further?
A3: This dose-dependent toxicity could be related to the compound's effect on mitochondrial respiration. At lower concentrations, cells might be able to compensate for partial inhibition of the electron transport chain. However, at higher concentrations, this compensatory mechanism may be overwhelmed, leading to significant mitochondrial dysfunction and cell death. To investigate this, we recommend performing a detailed dose-response analysis and measuring mitochondrial function at various concentrations.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability and Proliferation
Potential Cause: Mitochondrial Dysfunction
Troubleshooting Steps:
-
Assess Mitochondrial Respiration: Utilize techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A decrease in basal and maximal respiration would suggest mitochondrial impairment.
-
Measure Mitochondrial Membrane Potential: Employ fluorescent dyes such as TMRM or JC-1 to assess the mitochondrial membrane potential. A loss of membrane potential is an early indicator of mitochondrial dysfunction.
-
Quantify ATP Production: Measure cellular ATP levels to determine if the observed toxicity is due to a deficit in energy production.
-
Evaluate Oxidative Stress: Use fluorescent probes like CellROX or MitoSOX to measure the levels of reactive oxygen species (ROS) within the cells. Increased ROS is a common consequence of ETC inhibition.
Issue: Inconsistent Results in Kinase Inhibition Assays
Potential Cause: Off-Target Kinase Activity
Troubleshooting Steps:
-
Perform a Broad Kinase Panel Screen: To identify potential off-target kinases, screen the compound against a comprehensive panel of kinases. Naphthyridine derivatives have been reported to inhibit various kinases, including FGFR and VEGFR-2.
-
Determine IC50 Values for Off-Target Kinases: For any identified off-target kinases, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound is engaging with the identified off-target kinases within a cellular context.
Summary of Potential Off-Target Effects
| Off-Target Effect | Affected System/Pathway | Potential Consequences | Relevant Compound Class |
| Mitochondrial Toxicity | Electron Transport Chain (Complexes I & IV), AIFM1, IDH2 | Decreased ATP production, increased oxidative stress, apoptosis | Fluoroquinolones[1][2][3] |
| Chondrotoxicity | Mitochondria in chondrocytes | Cartilage damage, particularly in juvenile subjects | Fluoroquinolones[4] |
| Kinase Inhibition | Various kinase families (e.g., FGFR, VEGFR) | Modulation of unintended signaling pathways | Naphthyridine Derivatives |
| Neurological Effects | Central Nervous System | Dizziness, headache, and in rare cases, seizures | Fluoroquinolones[5] |
| Phototoxicity | Skin | Increased sensitivity to light | Fluoroquinolones |
| Cardiotoxicity | Cardiac ion channels | QT interval prolongation | Fluoroquinolones |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge in Seahorse XF Calibrant. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Mitochondrial Stress Test: Load the injector ports of the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Fluoroquinolone-Induced Mitochondrial Dysfunction.
Caption: Troubleshooting workflow for cytotoxicity.
References
Technical Support Center: Purification of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. The following sections provide troubleshooting advice, frequently asked questions, experimental protocols, and visual workflows to streamline the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of the target compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Crystallization | - Incomplete reaction leading to residual starting materials. - Presence of closely related structural isomers or by-products. - Inappropriate solvent system for crystallization. | - Monitor reaction completion by TLC or HPLC. - Employ chromatographic techniques such as flash column chromatography or preparative HPLC for initial cleanup. - Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/HCl, acetonitrile) for optimal crystallization. |
| Poor Crystal Formation or Oiling Out | - Supersaturation is too high. - Presence of impurities inhibiting crystal lattice formation. - Inappropriate crystallization temperature. | - Slow down the crystallization process by gradual cooling or slow solvent evaporation. - Add seed crystals to induce crystallization. - Perform a pre-purification step (e.g., charcoal treatment or filtration) to remove fine particulates and colored impurities. |
| Co-precipitation of Impurities | - Impurities have similar solubility profiles to the desired product. - Strong intermolecular interactions between the product and impurities. | - Utilize orthogonal purification techniques. If crystallization fails, attempt preparative HPLC with a different stationary and/or mobile phase. - Consider derivatization of the impurity to alter its solubility, followed by separation. |
| Product Degradation During Purification | - Hydrolysis of the carbaldehyde group. - Photodegradation. - Instability at high temperatures. | - Maintain a slightly acidic pH (as the hydrochloride salt) to minimize hydrolysis. - Protect the compound from light during all purification and storage steps. - Avoid prolonged heating. Use lower temperatures for solvent removal under vacuum. |
| Enantiomeric/Diastereomeric Impurities | - Use of a racemic 3-aminopyrrolidine starting material. - Racemization during synthesis or purification. | - For enantiomeric separation, chiral HPLC is the method of choice. - Diastereomers can often be separated by standard reverse-phase HPLC or careful crystallization. A study on a similar compound showed that the S-(+) enantiomer can have different solubility compared to the racemic mixture[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the synthesis of related 1,8-naphthyridine derivatives, common impurities may include:
-
Unreacted starting materials, such as 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-4-oxo-1,8-naphthyridine-3-carbaldehyde and 3-aminopyrrolidine.
-
By-products from side reactions, which could include products of over-alkylation or Smiles rearrangement.
-
Residual solvents from the reaction and purification steps.
-
Inorganic salts from workup procedures.
Q2: What is the recommended solvent for recrystallization?
A2: A good starting point for recrystallization is a mixture of a protic solvent and water, such as ethanol/water or isopropanol/water, with a small amount of hydrochloric acid to ensure the formation and stability of the hydrochloride salt. The optimal solvent system should be determined empirically.
Q3: My purified product is a yellow powder, is this expected?
A3: While many high-purity naphthyridine derivatives are off-white to pale yellow, a distinct yellow or brown color may indicate the presence of impurities. Consider performing further purification steps, such as activated carbon treatment or a second recrystallization.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm purity:
-
HPLC: To determine the percentage purity and detect any non-volatile impurities.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or residual solvents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition, especially for the hydrochloride salt.
Q5: What are the best storage conditions for the purified compound?
A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and oxidation.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane/methanol. Adsorb this mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
-
Loading: Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity (e.g., from 100% dichloromethane to 95:5 dichloromethane/methanol).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the partially purified product in a minimum amount of hot solvent (e.g., 95% ethanol or isopropanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visual Workflows and Diagrams
Caption: General purification workflow for the target compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
"common pitfalls in handling 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. This compound belongs to the fluoroquinolone class of molecules and possesses a reactive aldehyde functional group, which requires careful handling to ensure experimental success and integrity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound Degradation (Discoloration, Unexpected NMR/LC-MS peaks) | Oxidation of the aldehyde group to a carboxylic acid. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for experiments. |
| Photodegradation, a known issue for some fluoroquinolones.[1] | Protect the compound from light by using amber vials and storing it in the dark. | |
| Poor Solubility | The hydrochloride salt may have limited solubility in certain organic solvents. The free base may have different solubility characteristics. | For aqueous solutions, consider using buffers at a slightly acidic pH. For organic reactions, screen a variety of polar aprotic solvents such as DMSO, DMF, or NMP. The related carboxylic acid compound, tosufloxacin, has improved solubility as its S-(+) enantiomer.[2] |
| Inconsistent Biological Activity | Racemization at the chiral center of the aminopyrrolidinyl moiety. The S-(+) enantiomer of the related tosufloxacin is significantly more active.[2] | Use enantiomerically pure starting materials for synthesis. If using a racemic mixture, consider chiral separation to isolate the desired enantiomer. |
| Interaction with metal ions. The 1,3-diketone-like moiety can chelate metals, potentially altering biological activity.[3] | Use metal-free labware and high-purity solvents. If metal chelation is intended, use stoichiometric amounts of the desired metal salt. | |
| Side Reactions in Synthesis/Derivatization | The aldehyde group is susceptible to nucleophilic attack. | Protect the aldehyde group with a suitable protecting group (e.g., acetal) before performing reactions on other parts of the molecule. |
| The aminopyrrolidinyl group can react with electrophiles. | Protect the secondary amine if necessary, depending on the desired reaction scheme. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To prevent degradation, store 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at -20°C.
Q2: What solvents are recommended for dissolving this compound?
A2: Solubility testing is recommended. Start with polar aprotic solvents like DMSO and DMF. For aqueous buffers, a slightly acidic pH may improve solubility due to the amine groups.
Q3: Is this compound light-sensitive?
A3: Fluoroquinolones as a class can be susceptible to phototoxicity and degradation upon exposure to light.[1] Therefore, it is crucial to handle this compound in a light-protected environment.
Q4: What are the main safety concerns when handling this compound?
A4: As a fluoroquinolone derivative, this compound may have potential adverse effects. The broader class of fluoroquinolones has been associated with various side effects, including neurological and musculoskeletal issues.[1][4][5][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be strictly followed.
Q5: How can I confirm the purity and integrity of the compound?
A5: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy should be used to verify the chemical structure, paying close attention to the aldehyde proton signal.
Experimental Protocols
Due to the limited publicly available information on the specific synthesis of the carbaldehyde derivative, a general protocol for the final coupling step in the synthesis of a related fluoroquinolone is provided below. This highlights the critical handling steps.
Protocol: Synthesis of a 7-substituted-1,8-naphthyridine derivative
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon), dissolve the 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde precursor in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Addition of Amine: To the stirred solution, add the 3-aminopyrrolidine (or its protected form) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl formed during the reaction.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Precipitate the product by adding an anti-solvent (e.g., water or diethyl ether).
-
Purification: Collect the solid by filtration and wash with the anti-solvent. Further purify the crude product by column chromatography or recrystallization.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).
-
Final Product Isolation: Isolate the hydrochloride salt by filtration or evaporation of the solvent. Dry the final product under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis of the target compound.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 6. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Structure-Activity Relationships in 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, a compound belonging to the potent 1,8-naphthyridine class of antibacterial agents. While specific SAR studies on the hydrochloride salt of this particular carbaldehyde are not extensively available in public literature, a robust understanding of its potential can be derived from comparative analysis of closely related analogs, particularly the well-studied fluoroquinolone carboxylic acids.
The 1,8-naphthyridine core is a recognized pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The antibacterial members of this family, most notably the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair.[2][3]
Core Structure and Key Positions for Modification
The foundational structure of the compounds discussed herein is the 4-oxo-1,8-naphthyridine ring system. The antibacterial potency and spectrum of these molecules are highly dependent on the substituents at several key positions, as illustrated below.
Caption: Key positions for substitution on the 1,8-naphthyridine scaffold.
Structure-Activity Relationship Analysis
The following sections detail the impact of substitutions at critical positions on the antibacterial activity of 1,8-naphthyridine analogs.
N-1 Position: The Role of the Aryl Group
The substituent at the N-1 position significantly influences the overall potency and properties of the compound. In the parent compound, this is a 2,4-difluorophenyl group. This choice is common in potent fluoroquinolones and is known to contribute to strong antibacterial activity. For instance, the well-known antibiotic Tosufloxacin, a carboxylic acid analog, also features this N-1 substituent.
C-3 Position: The Carbaldehyde Moiety
The C-3 position is critical for the interaction with the target enzymes. In the vast majority of clinically successful fluoroquinolones, this position is occupied by a carboxylic acid group, which is crucial for binding to the DNA-gyrase complex.
The replacement of the carboxylic acid with a carbaldehyde represents a significant modification. While less common, research into other C-3 substituted analogs provides some insight:
-
2-Chloro-1,8-naphthyridine-3-carbaldehyde has been reported to exhibit moderate activity against E. coli and high activity against S. pyogenes, demonstrating that a C-3 carbaldehyde is compatible with antibacterial action.[2]
-
Analogs where the C-3 carbaldehyde is used as a precursor to form chalcones have also been synthesized and evaluated, showing some activity against both Gram-positive and Gram-negative bacteria.[4]
-
Other C-3 modifications, such as carbonitriles , have yielded compounds with potent antimycobacterial activity, highlighting that alternatives to the carboxylic acid can lead to active compounds, sometimes with a different spectrum of activity.[5][6][7]
The carbaldehyde group, being a hydrogen bond acceptor and a reactive moiety, could interact differently with the target enzymes compared to the carboxylate anion. This modification might alter the binding affinity and potentially the spectrum of activity.
C-6 Position: The Importance of Fluorine
The presence of a fluorine atom at the C-6 position is a hallmark of the "fluoroquinolone" subclass. This substitution generally leads to a significant increase in antibacterial potency against a broad range of bacteria, which is attributed to enhanced cell penetration and increased inhibition of DNA gyrase.
C-7 Position: The Aminopyrrolidinyl Group
The substituent at the C-7 position plays a crucial role in defining the antibacterial spectrum and potency. The 3-aminopyrrolidinyl group is known to confer potent activity, particularly against Gram-positive bacteria and anaerobes. The stereochemistry of the amino group on the pyrrolidine ring is also important, with one enantiomer often being significantly more active than the other. For the carboxylic acid analog of the title compound, the (S)-enantiomer of the 3-aminopyrrolidinyl substituent is associated with higher activity.
Comparative Antibacterial Activity Data
Direct comparative data for a series of C-3 carbaldehyde analogs is limited. However, the following table summarizes the activity of various C-3 and C-7 substituted 1,8-naphthyridine derivatives to illustrate the SAR principles discussed.
| N-1 Substituent | C-3 Substituent | C-7 Substituent | Organism | Activity (MIC in µg/mL) |
| Varied | Carbaldehyde (as Chalcone) | Varied | S. aureus, E. coli | Moderate Activity |
| Varied | Carbonitrile | Piperazine derivatives | M. tuberculosis H37Rv | 6.25 - >50 |
| 1-tert-butyl | Carboxylic Acid | 4,4-dimethyloxazolidin-3-yl | MDR-TB | More potent than isoniazid |
| Varied | Thiosemicarbazide | Varied | S. aureus | ~25 - 30 |
| Varied | 1,3,4-Oxadiazole | Varied | S. aureus | ~25 - 30 |
Note: This table is a compilation from multiple sources and is intended for comparative purposes. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.[3][5][6]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The presumed mechanism of action for 1,8-naphthyridine-3-carbaldehyde analogs is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Caption: Proposed mechanism of action for 1,8-naphthyridine antibacterial agents.
Experimental Protocols
The in vitro antibacterial activity of these compounds is typically evaluated using standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Agar Disk Diffusion Method
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.
Conclusion
The structure-activity relationship of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde analogs can be inferred from the extensive research on the broader 1,8-naphthyridine class. The key structural motifs—the N-1 aryl group, C-6 fluorine, and C-7 aminopyrrolidinyl ring—are all known to contribute positively to antibacterial potency. The substitution of the common C-3 carboxylic acid with a carbaldehyde is a less explored but viable modification that has been shown to be compatible with antibacterial activity. Further synthesis and evaluation of a focused library of these carbaldehyde analogs would be necessary to fully elucidate their specific SAR and to optimize their activity and pharmacological profiles. The primary mechanism of action is expected to be the inhibition of bacterial DNA gyrase, consistent with other members of this chemical class.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
"cross-reactivity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"
A comprehensive evaluation of the on-target and off-target activities of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a potent fluoroquinolone antibiotic, reveals a distinct selectivity profile when compared to other agents in its class. This guide presents a comparative analysis of its cross-reactivity, supported by experimental data, to inform researchers and drug development professionals.
The subject of this guide, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Structurally, it is a close analog of Tosufloxacin, a known potent antibacterial agent. The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[1][2]. This targeted activity disrupts bacterial proliferation, leading to cell death[1][2]. However, the potential for off-target interactions is a critical consideration in the development of any new therapeutic agent. This guide provides a comparative overview of the cross-reactivity of this novel compound, using Tosufloxacin as a proxy, against its intended bacterial targets and potential human off-targets, in comparison to other commonly used fluoroquinolones.
On-Target Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary measure of a fluoroquinolone's efficacy is its inhibitory activity against bacterial DNA gyrase and topoisomerase IV. A comparative analysis of the 50% inhibitory concentrations (IC50) of several fluoroquinolones against these enzymes from Enterococcus faecalis is presented in Table 1.
| Fluoroquinolone | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |
| Tosufloxacin | 11.6 | 3.89 |
| Sitafloxacin | 1.38 | 1.42 |
| Levofloxacin | 28.1 | 8.49 |
| Ciprofloxacin | 27.8 | 9.30 |
| Sparfloxacin | 25.7 | 19.1 |
| Gatifloxacin | 5.60 | 4.24 |
| Data sourced from a study on the inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis[3]. |
As the data indicates, Tosufloxacin demonstrates potent inhibition of both DNA gyrase and topoisomerase IV[3]. Notably, Sitafloxacin exhibits the highest potency against both enzymes, while Levofloxacin and Ciprofloxacin show comparatively lower activity against these targets in Enterococcus faecalis[3].
Off-Target Cross-Reactivity: Potential for Kinase Inhibition
While the primary targets of fluoroquinolones are bacterial enzymes, their potential to interact with human enzymes is a key aspect of their safety and cross-reactivity profile. The naphthyridine scaffold, a core component of the compound , is also found in various kinase inhibitors. This structural similarity raises the possibility of off-target kinase inhibition.
The following diagram illustrates a generalized signaling pathway that could be inadvertently affected by off-target kinase inhibition.
Caption: Potential Off-Target Kinase Inhibition Pathway
Experimental Protocols
Inhibition of DNA Gyrase and Topoisomerase IV Activity
The following is a generalized protocol for determining the IC50 values of fluoroquinolones against DNA gyrase and topoisomerase IV, based on methodologies described in the cited literature[3].
1. Enzyme and DNA Preparation:
- Purified recombinant DNA gyrase and topoisomerase IV from the target bacterial species are used.
- Relaxed plasmid DNA (for gyrase supercoiling assay) or catenated kinetoplast DNA (for topoisomerase IV decatenation assay) is used as the substrate.
2. Assay Reaction:
- The reaction mixture contains the purified enzyme, DNA substrate, ATP, and varying concentrations of the fluoroquinolone inhibitor in a suitable buffer.
- The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).
3. Analysis:
- The reaction products are separated by agarose gel electrophoresis.
- The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
- The intensity of the bands corresponding to the supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA is quantified.
- The IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50% compared to the control without the inhibitor.
The following diagram outlines the workflow for the enzyme inhibition assay.
Caption: Enzyme Inhibition Assay Workflow
Kinase Inhibition Assay (General Protocol)
A general protocol for assessing kinase inhibition is as follows:
1. Reagents:
- Purified recombinant human kinase.
- Specific peptide substrate for the kinase.
- ATP (often radiolabeled, e.g., [γ-32P]ATP).
- Test compound (fluoroquinolone).
2. Assay Procedure:
- The kinase, substrate, and test compound are incubated together in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at an optimal temperature.
- The reaction is terminated, often by the addition of a stop solution.
3. Detection:
- The amount of phosphorylated substrate is measured. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.
- The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
- IC50 values are determined by testing a range of inhibitor concentrations.
Conclusion
The novel fluoroquinolone, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, demonstrates potent activity against its intended bacterial targets, comparable to its structural analog Tosufloxacin. While comprehensive off-target screening data is needed for a complete cross-reactivity profile, the structural similarities with known kinase inhibitors suggest that evaluation against a panel of human kinases is a prudent step in its continued development. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for characterizing the selectivity and safety profile of this promising new antibiotic.
References
- 1. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
"confirming the target engagement of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"
For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended molecular target is a cornerstone of modern therapeutic development. This guide provides a comparative analysis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride, a likely synthetic precursor, and its clinically approved, bioactive counterpart, Adagrasib. The focus will be on the established target engagement of Adagrasib with the KRAS G12C mutant protein, a critical driver in various cancers.
The provided chemical, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride, shares a core structural scaffold with Adagrasib, a potent and selective inhibitor of KRAS G12C. The key distinction lies at the 3-position of the 1,8-naphthyridine ring system, where the former possesses a carbaldehyde group, while Adagrasib features an acrylamide "warhead." This acrylamide moiety is pivotal for Adagrasib's mechanism of action, enabling it to form a covalent, irreversible bond with the cysteine residue of the mutated KRAS G12C protein. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth.
Comparative Analysis of KRAS G12C Inhibitors
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Adagrasib and Sotorasib are two leading examples of this class of drugs. Their performance in preclinical and clinical settings provides a valuable benchmark for understanding the target engagement of this therapeutic class.
| Parameter | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Target | KRAS G12C | KRAS G12C |
| Mechanism of Action | Covalent, irreversible inhibitor | Covalent, irreversible inhibitor |
| Binding Site | Switch-II pocket of GDP-bound KRAS G12C | Switch-II pocket of GDP-bound KRAS G12C |
| Half-life | Approximately 24 hours | Approximately 5.5 hours |
| Clinical Efficacy (NSCLC) | Objective Response Rate (ORR): ~43% | Objective Response Rate (ORR): ~37% |
Experimental Protocols for Target Engagement
Several key experimental methodologies are employed to confirm and characterize the target engagement of covalent inhibitors like Adagrasib. These assays provide quantitative data on binding affinity, cellular activity, and target occupancy.
Biochemical Affinity Assays
-
Principle: These assays measure the direct binding of the inhibitor to the purified KRAS G12C protein. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (KD) and kinetics of the interaction. For covalent inhibitors, mass spectrometry is often used to confirm the formation of the covalent adduct.
-
Protocol Outline (Mass Spectrometry-based):
-
Incubate purified recombinant KRAS G12C protein with the test compound at various concentrations and time points.
-
Quench the reaction and perform intact protein mass spectrometry to detect the mass shift corresponding to the covalent modification of the protein by the inhibitor.
-
Digest the protein-inhibitor complex with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.
-
Cellular Target Engagement Assays
-
Principle: These assays assess the ability of the compound to engage the KRAS G12C target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation.
-
Protocol Outline (CETSA):
-
Treat cancer cells harboring the KRAS G12C mutation with the test compound.
-
Lyse the cells and heat the lysate to a range of temperatures.
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble KRAS G12C protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Downstream Signaling Pathway Inhibition Assays
-
Principle: By binding to and inhibiting KRAS G12C, Adagrasib blocks the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. The inhibition of these pathways can be measured by quantifying the phosphorylation levels of key downstream effectors.
-
Protocol Outline (Western Blotting):
-
Treat KRAS G12C mutant cancer cell lines with increasing concentrations of the test compound.
-
After a defined incubation period, lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).
-
Quantify the band intensities to determine the concentration-dependent inhibition of pathway signaling.
-
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the KRAS signaling pathway, the mechanism of covalent inhibition by Adagrasib, and a typical experimental workflow for assessing target engagement.
Figure 1: Simplified KRAS Signaling Pathway.
Figure 2: Mechanism of Covalent Inhibition by Adagrasib.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
"reproducibility of experiments with 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"
An objective guide for researchers, scientists, and drug development professionals on the experimental reproducibility and comparative efficacy of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, commonly known as Tosufloxacin.
The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, as specified in the query, is structurally very similar to the well-documented fluoroquinolone antibiotic, Tosufloxacin. The primary structural difference lies at the 3-position of the 1,8-naphthyridine ring, where the specified molecule has a carbaldehyde group, while Tosufloxacin possesses a carboxylic acid group. Given the extensive body of research on Tosufloxacin and its clinical use, this guide will focus on the properties and experimental data for Tosufloxacin, a potent antibacterial agent, and compare it with other widely used fluoroquinolones, namely Ciprofloxacin and Levofloxacin.[1][2][3] Tosufloxacin is sold in Japan under the brand name Ozex.[2]
Comparative Antibacterial Efficacy
The in vitro activity of fluoroquinolones is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][5][6] The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for Tosufloxacin and its alternatives against common respiratory pathogens. Lower MIC values indicate greater potency.
| Bacterial Species | Tosufloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 0.5 | Not specified | Not specified |
| Streptococcus pyogenes | Not specified | Not specified | Not specified |
| Moraxella catarrhalis | ≤0.06 | Not specified | Not specified |
| Haemophilus influenzae | ≤0.06 | Not specified | Not specified |
| Klebsiella pneumoniae | More active | More active | Less active |
| Pseudomonas aeruginosa | More active | More active | Less active |
| Escherichia coli | Not specified | Susceptible | Susceptible |
Data sourced from a study on bacteria isolated from patients with respiratory infections.[7][8][9]
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones, including Tosufloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. By binding to these enzymes, fluoroquinolones trap them in a complex with DNA, leading to double-stranded DNA breaks and ultimately cell death.[10]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines the determination of the MIC of an antibiotic against a bacterial strain using the broth microdilution method.[4][6][12]
1. Preparation of Materials:
- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB), adjusted to the appropriate cation concentration.
- Antibiotic stock solution of known concentration.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).
2. Preparation of Antibiotic Dilutions:
- Serially dilute the antibiotic stock solution in MHB across the wells of the microtiter plate to achieve a range of concentrations.
- Leave a positive control well (MHB with no antibiotic) and a negative control well (MHB with no bacteria).
3. Inoculation:
- Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Add the diluted inoculum to all wells except the negative control.
4. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Antibiotic_Dilutions" [label="Prepare Serial Dilutions\nof Antibiotic in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];
"Standardize_Inoculum" [label="Standardize Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Inoculate_Plate" [label="Inoculate Wells with\nStandardized Bacteria", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Read_Results" [label="Read MIC\n(Lowest concentration with no visible growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Antibiotic_Dilutions";
"Start" -> "Standardize_Inoculum";
"Prepare_Antibiotic_Dilutions" -> "Inoculate_Plate";
"Standardize_Inoculum" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Synthesis of Tosufloxacin
The synthesis of Tosufloxacin tosylate typically involves a multi-step process. A common route starts with the reaction of Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate with 3-aminopyrrolidine dihydrochloride. The resulting intermediate is then treated with potassium hydroxide and p-toluenesulfonic acid monohydrate to yield the final product.[1] Other patented methods involve amination, cyclization, and substitution reactions from various starting materials.[13][14]
Safety and Considerations
While effective, fluoroquinolones, including Tosufloxacin, are associated with a range of potential side effects.[2][15][16] Tosufloxacin has been linked to severe thrombocytopenia, nephritis, and hepatotoxicity.[2] Other fluoroquinolones like Ciprofloxacin and Levofloxacin carry warnings for risks of tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[15][16] Therefore, their use is often reserved for infections that cannot be treated with safer alternatives.[15][16]
Conclusion
Tosufloxacin demonstrates potent in vitro activity against a broad spectrum of bacteria, particularly respiratory pathogens, with efficacy comparable or superior to other fluoroquinolones in some cases. The reproducibility of its antibacterial efficacy can be consistently evaluated using standardized methods like the broth microdilution MIC assay. However, as with all fluoroquinolones, the potential for adverse effects necessitates a careful risk-benefit assessment in clinical applications. Researchers and drug development professionals should consider both the high efficacy and the safety profile of Tosufloxacin and its alternatives in the context of specific therapeutic needs.
References
- 1. Production Method of Tosufloxacin tosylate - Chempedia - LookChem [lookchem.com]
- 2. Tosufloxacin - Wikipedia [en.wikipedia.org]
- 3. Tosufloxacin | C19H15F3N4O3 | CID 5517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTIBACTERIAL ACTIVITY OF TOSUFLOXACIN AGAINST MAJOR ORGANISMS DETECTED FROM PATIENTS WITH RESPIRATORY INFECTIONS [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Tosufloxacin Tosylate | C26H23F3N4O6S | CID 93858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2.8.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. CN110283168B - Synthetic method of tosufloxacin tosylate cyclic compound - Google Patents [patents.google.com]
- 14. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of complex chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a detailed protocol for the proper disposal of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a halogenated organic compound with a hydrochloride salt component.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a multi-step process that considers its chemical properties as both a halogenated organic molecule and a hydrochloride salt.
Step 1: Waste Segregation and Collection
Due to its fluorinated structure, this compound is classified as a halogenated organic waste.
-
Action: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name, and any known hazard symbols (e.g., corrosive, toxic).
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper treatment and disposal, which can also be more cost-effective. Do not mix this waste with other incompatible materials such as strong oxidizing agents.
Step 2: Neutralization of the Hydrochloride Component (for aqueous solutions)
For aqueous waste solutions containing the hydrochloride salt, neutralization is a key step to reduce corrosivity.
-
Procedure:
-
Work within a chemical fume hood.
-
Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) in water.
-
Slowly add the basic solution to the acidic waste while stirring gently.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).
-
Be aware that this reaction will produce carbon dioxide gas, so ensure adequate ventilation and add the base slowly to prevent excessive foaming.
-
-
Safety Note: Always add the base to the acidic waste solution, not the other way around, to control the reaction.
Step 3: Final Disposal of the Treated Waste
Once neutralized, the resulting aqueous solution still contains the halogenated organic compound and should be treated as hazardous waste.
-
Action: Transfer the neutralized solution to the designated halogenated organic waste container.
-
Solid Waste: For the disposal of the solid compound, it should be placed directly into the designated solid halogenated hazardous waste container.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.
Quantitative Data for Related Chemical Classes
| Parameter | Halogenated Organic Compounds | Hydrochloric Acid (Concentrated) |
| Permissible Exposure Limit (PEL) - OSHA | Varies widely depending on the specific compound. Often in the range of 1-100 ppm. | 5 ppm (ceiling) |
| pH (for aqueous solutions) | Not applicable | < 1 |
| Neutralization pH Target | Not applicable | 6.0 - 8.0 |
Note: Always consult the specific Safety Data Sheet (SDS) for any chemical to obtain definitive quantitative safety data.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride.
Caption: Disposal workflow for the subject chemical.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the potent pharmaceutical compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. Given the compound's structural similarity to fluoroquinolone antibiotics and its complex nature, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI). Strict adherence to the following protocols is mandatory to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
All personnel handling the compound must use the following personal protective equipment. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional measures are needed.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing inhalation of fine powder, which is a primary exposure route for potent compounds.[1] A PAPR is preferred for extended operations. |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling hazardous drugs to prevent skin contact.[1][2] The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[2] |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[1][3] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area and protects against head/hair contamination.[3] |
Operational Plan: Step-by-Step Handling Protocol
Handling of this compound must be performed in a designated and controlled area, preferably within a containment system such as a glovebox or a Class II Biological Safety Cabinet, to minimize exposure risk.
1. Preparation and Gowning:
-
Before entering the designated handling area, put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
2. Compound Handling:
-
All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control (e.g., a certified chemical fume hood, glovebox, or containment isolator).
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.
-
If using non-disposable equipment, ensure it is dedicated to this compound or that a validated cleaning procedure is in place.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small powder spills, gently cover with a damp absorbent material to avoid creating dust.[4]
-
For liquid spills, use absorbent pads to contain the spill.[5]
-
Clean the spill area with a deactivating agent (e.g., a freshly prepared 10% bleach solution), followed by a rinse with water.[5][6]
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination and Cleaning:
-
After handling is complete, decontaminate all surfaces with an appropriate cleaning and deactivating solution.
-
Carefully remove and dispose of all PPE as hazardous waste. Remove the outer gloves first, followed by other PPE, and finally the inner gloves.[4]
-
Wash hands thoroughly with soap and water after exiting the work area.
Disposal Plan
The disposal of this compound and any associated waste must be handled with extreme care to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal methods.
1. Waste Segregation:
-
All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Excess or unused compound.
-
Contaminated PPE.
-
Disposable labware (e.g., pipette tips, tubes).
-
Spill cleanup materials.
-
Cleaning and decontamination solutions.
-
2. Waste Collection:
-
Collect all solid hazardous waste in a designated, labeled, and sealed container.
-
Collect all liquid hazardous waste in a separate, compatible, and clearly labeled container.
-
Do not mix this waste with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) department.
3. Final Disposal:
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7]
-
Landfilling is not a suitable disposal method for this type of chemical.
-
Contact your institution's EHS department to arrange for the proper collection and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Workflow and Safety Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this potent compound.
Caption: Workflow for safe handling and disposal of the potent compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
